3-Benzyloxy-6-bromo-2-chlorophenylboronic acid
Description
BenchChem offers high-quality 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(6-bromo-2-chloro-3-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BBrClO3/c15-10-6-7-11(13(16)12(10)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBLINFXGJRKAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BBrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201188928 | |
| Record name | Boronic acid, B-[6-bromo-2-chloro-3-(phenylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201188928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309980-90-2 | |
| Record name | Boronic acid, B-[6-bromo-2-chloro-3-(phenylmethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309980-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[6-bromo-2-chloro-3-(phenylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201188928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 3-Benzyloxy-6-bromo-2-chlorophenylboronic Acid: Synthesis, Application, and Handling
Abstract
This technical guide provides an in-depth exploration of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid, a highly functionalized arylboronic acid with significant potential as a building block in advanced organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document details the compound's physicochemical properties, outlines a plausible synthetic strategy, and provides a comprehensive, field-proven protocol for its application in the Suzuki-Miyaura cross-coupling reaction. Emphasis is placed on the causal reasoning behind experimental choices, ensuring protocols are robust and self-validating. The guide also covers critical aspects of safe handling, storage, and stability to maintain the reagent's integrity.
Introduction to a Multifunctional Building Block
Arylboronic acids are foundational pillars in modern synthetic chemistry, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions.[1] Among these, the Suzuki-Miyaura coupling, which forges carbon-carbon bonds between an organoboron species and an organic halide or triflate, is one of the most powerful and widely adopted methods for constructing complex molecular architectures, particularly biaryl and conjugated systems.[1][2]
3-Benzyloxy-6-bromo-2-chlorophenylboronic acid represents a sophisticated and strategically valuable reagent. Its structure is densely packed with orthogonal reactive handles:
-
The Boronic Acid Moiety: The primary functional group for participation in Suzuki-Miyaura coupling.
-
The Bromo and Chloro Substituents: Two distinct halogens offering differential reactivity in cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond towards oxidative addition, allowing for selective, sequential functionalization.[2]
-
The Benzyloxy Group: A stable ether that can serve as a protecting group for a phenol. It can be removed under specific hydrogenolysis conditions, revealing a hydroxyl group for further synthetic elaboration.
This unique combination of functionalities allows for the strategic and stepwise construction of highly complex molecules, making it an asset in the synthesis of novel pharmaceutical agents, agrochemicals, and advanced materials.[1]
Physicochemical and Structural Properties
The precise identity and properties of a reagent are paramount for reproducible and successful experimentation. The key characteristics of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid are summarized below.
| Property | Value | Source/Method |
| IUPAC Name | (3-(Benzyloxy)-6-bromo-2-chlorophenyl)boronic acid | - |
| Molecular Formula | C₁₃H₁₁BBrClO₃ | Calculated |
| Molecular Weight | 341.39 g/mol | Calculated |
| 2D Structure | - | |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C(=C(C=C2)B(O)O)Cl)Br | - |
(Note: A definitive CAS Number for this specific substitution pattern was not publicly available at the time of this writing. Researchers should verify identity via analytical characterization upon synthesis or acquisition.)
Plausible Synthetic Pathway
While not a commodity chemical, 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid can be synthesized through a logical, multi-step sequence starting from more common precursors. The proposed pathway below leverages well-established and reliable organic transformations.
The overall strategy involves:
-
Protection: Introduction of the benzyloxy group onto a commercially available phenol.
-
Directed ortho-Metalation and Borylation: A regioselective step to install the boronic acid group, directed by the existing substituents.
Caption: Proposed synthetic workflow for the target compound.
Causality Behind Experimental Choices:
-
Williamson Ether Synthesis: This is a classic and high-yielding method for forming aryl ethers. Using a mild base like potassium carbonate (K₂CO₃) and a reactive electrophile like benzyl bromide ensures efficient conversion without side reactions.[3]
-
Directed ortho-Metalation: The benzyloxy group is a known ortho-directing group for lithiation. In this substrate, the position between the chloro and benzyloxy groups is sterically hindered and electronically deactivated. The position ortho to the benzyloxy group (which becomes the C1 position of the final product) is the most likely site for deprotonation by a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperatures, ensuring high regioselectivity.
-
Borylation and Hydrolysis: The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate). The reaction is performed at -78 °C to prevent side reactions. Subsequent hydrolysis of the resulting boronic ester with a mild acid quantitatively yields the desired boronic acid.[4]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This transformation is indispensable for creating C(sp²)-C(sp²) bonds.[2]
Mechanistic Overview
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The fundamental steps are: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[2]
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., CO₃²⁻, OH⁻), which forms a more nucleophilic "ate" complex, facilitating the transfer of the aryl group to the palladium center.[6]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This section provides a robust, step-by-step protocol for a representative coupling reaction.
Objective
To synthesize 2-benzyloxy-6-bromo-2'-chloro-1,1'-biphenyl by coupling 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid with 1-bromo-2-chlorobenzene. This example leverages the higher reactivity of the boronic acid's own bromo-substituent in a subsequent, potential reaction.
Materials and Reagents
-
Reactants:
-
3-Benzyloxy-6-bromo-2-chlorophenylboronic acid (1.0 equiv)
-
1-Iodo-4-nitrobenzene (1.1 equiv)
-
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) (3.0 equiv), finely powdered
-
Solvent System: Toluene and Water (4:1 v/v)
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon balloon/manifold)
-
Standard glassware for workup (separatory funnel, beakers)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid (e.g., 341 mg, 1.0 mmol), 1-iodo-4-nitrobenzene (274 mg, 1.1 mmol), and K₂CO₃ (414 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (35 mg, 0.03 mmol). Then, add the degassed solvent system (e.g., 8 mL of toluene and 2 mL of water) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the limiting starting material indicates completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Combine fractions containing the pure product (as determined by TLC) and evaporate the solvent.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Rationale and In-Process Controls
-
Choice of Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) precatalyst that is effective for a wide range of Suzuki couplings.
-
Choice of Base and Solvent: The K₂CO₃/Toluene/Water system is a standard and robust choice. The base is essential for activating the boronic acid.[6] The biphasic solvent system helps to dissolve both the organic reactants and the inorganic base, facilitating the reaction at their interface.
-
Degassing: Removing dissolved oxygen from the solvents is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst, which would halt the catalytic cycle.
-
Self-Validation: The protocol's integrity is ensured by in-process monitoring (TLC/LC-MS) to confirm reaction completion and avoid unnecessary heating. Final characterization by spectroscopic methods (NMR, MS) validates the identity and purity of the isolated product, confirming the success of the transformation.
Handling, Storage, and Safety
Proper handling and storage are essential to ensure user safety and maintain the chemical integrity of arylboronic acids.
Safety Precautions (GHS)
Based on data for structurally similar arylboronic acids, 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid should be handled with care.[7]
-
Hazards: Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation.[8]
Storage and Stability
Arylboronic acids can undergo dehydration upon storage to form cyclic anhydride trimers known as boroxines.[10] While this process is often reversible, the presence of boroxines can lead to inconsistent reactivity and lower yields.[10]
-
Recommended Storage: To maintain product quality, store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[8] It is best kept refrigerated (2-8 °C) in a dry environment.[8][11]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[8] Borates have a natural tendency to cake with prolonged storage, especially when exposed to moisture and heat.[12]
Conclusion
3-Benzyloxy-6-bromo-2-chlorophenylboronic acid is a potent and versatile synthetic intermediate. Its dense and orthogonal functionalization provides chemists with a powerful tool for the strategic assembly of complex molecular targets. By understanding its properties, applying robust synthetic protocols like the Suzuki-Miyaura coupling detailed herein, and adhering to strict handling and storage procedures, researchers can effectively leverage this building block to advance programs in drug discovery and materials science.
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MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
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An In-depth Technical Guide to 3-Benzyloxy-6-bromo-2-chlorophenylboronic Acid and Its Structural Congeners: Synthesis, Characterization, and Application in Cross-Coupling Chemistry
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of substituted phenylboronic acids, with a specific focus on the structural framework of 3-benzyloxy-6-bromo-2-chlorophenylboronic acid. As this specific multi-substituted compound is not readily found in commercially available catalogs or extensively documented in scientific literature, this guide will leverage data from its closely related and well-characterized structural analogs: (3-Bromo-2-chlorophenyl)boronic acid) and 3-(Benzyloxy)-2-chlorophenylboronic acid) . This approach provides a robust framework for researchers, scientists, and drug development professionals to understand the potential characteristics and synthetic pathways of this novel compound.
Introduction and Structural Elucidation
Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] The versatility of these reagents allows for the construction of complex molecular architectures, a critical aspect of drug discovery and materials science.[3][4] The compound of interest, 3-benzyloxy-6-bromo-2-chlorophenylboronic acid, presents a unique combination of functional groups: a bulky benzyloxy protecting group, and two halogen atoms (bromo and chloro) that offer differential reactivity for sequential cross-coupling reactions.
While direct experimental data for 3-benzyloxy-6-bromo-2-chlorophenylboronic acid is scarce, we can infer its properties from its constituent parts and the analysis of its structural congeners.
Structural Congeners:
-
(3-Bromo-2-chlorophenyl)boronic acid : This analog provides insight into the electronic effects and reactivity of the vicinal bromo and chloro substituents on the phenylboronic acid moiety.
-
3-(Benzyloxy)-2-chlorophenylboronic acid : This compound informs on the influence of the bulky benzyloxy group on the molecule's properties and reactivity.[5]
A detailed comparison of the physicochemical properties of these analogs is presented in Table 1.
Physicochemical Properties and Data Presentation
The properties of substituted phenylboronic acids are significantly influenced by their substitution patterns. The following table summarizes the key computed and experimental data for the two primary structural analogs.
| Property | (3-Bromo-2-chlorophenyl)boronic acid | 3-(Benzyloxy)-2-chlorophenylboronic acid |
| Molecular Formula | C₆H₅BBrClO₂[6] | C₁₃H₁₂BClO₃[5] |
| Molecular Weight | 235.27 g/mol [6] | 262.5 g/mol [5] |
| CAS Number | 352535-98-9[6] | 2377611-50-0[5] |
| IUPAC Name | (3-bromo-2-chlorophenyl)boronic acid[6] | [3-(benzyloxy)-2-chlorophenyl]boronic acid[5] |
| Canonical SMILES | B(C1=C(C(=CC=C1)Br)Cl)(O)O[6] | OB(O)C1=CC=CC(OCC2=CC=CC=C2)=C1Cl[5] |
| LogP | Not available | 3.6817[5] |
| Appearance | White to off-white solid | Data not available |
| Melting Point | Not available | Data not available |
| Boiling Point | 371.99 °C at 760 mmHg (predicted)[7] | Data not available |
| Density | 1.791 g/cm³ (predicted)[7] | Data not available |
Synthesis and Mechanistic Considerations
The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (like a Grignard or organolithium species) with a trialkyl borate, followed by acidic hydrolysis.[8]
Proposed Synthetic Pathway for 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid
A plausible synthetic route to the target compound would likely commence with a suitably substituted benzene derivative, followed by ortho-lithiation and subsequent borylation.
A potential, though not experimentally verified, synthetic workflow is as follows:
-
Starting Material Synthesis : Preparation of 1-(benzyloxy)-3-bromo-2-chlorobenzene. This could potentially be achieved through the benzylation of 3-bromo-2-chlorophenol.
-
Ortho-Directed Metalation : Directed ortho-metalation of 1-(benzyloxy)-3-bromo-2-chlorobenzene using a strong base such as n-butyllithium or lithium diisopropylamide (LDA) at low temperatures. The benzyloxy group would direct the lithiation to the 6-position.
-
Borylation : Quenching the resulting aryllithium species with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate).
-
Hydrolysis : Acidic workup (e.g., with aqueous HCl) to hydrolyze the boronate ester and yield the final 3-benzyloxy-6-bromo-2-chlorophenylboronic acid.
Caption: Proposed synthetic pathway for 3-benzyloxy-6-bromo-2-chlorophenylboronic acid.
Causality in Experimental Choices
-
Low Temperatures : The use of low temperatures during metalation and borylation is crucial to prevent side reactions, such as decomposition of the organometallic intermediates.
-
Anhydrous Conditions : Organometallic reagents are highly reactive towards protic solvents; therefore, strictly anhydrous conditions are necessary to ensure high yields.[9]
-
Choice of Base : The choice of a strong, non-nucleophilic base like LDA is often preferred for directed ortho-metalation to minimize addition to the aromatic ring.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of 3-benzyloxy-6-bromo-2-chlorophenylboronic acid would be in Suzuki-Miyaura cross-coupling reactions.[1][2] The presence of two distinct halogen atoms allows for selective and sequential couplings, enabling the synthesis of complex biaryl and poly-aryl systems.[10][11]
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12][13]
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An In-depth Technical Guide on the Safe Handling of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid
Abstract: This guide provides a comprehensive overview of the safe handling, storage, and disposal of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid for researchers, scientists, and drug development professionals. While specific toxicological data for this compound is limited, this document synthesizes information from structurally similar molecules and established best practices for the boronic acid chemical class. The focus is on understanding the inherent chemical properties and associated hazards to foster a proactive safety culture in the laboratory.
Section 1: Chemical Identity and Physicochemical Properties
3-Benzyloxy-6-bromo-2-chlorophenylboronic acid is a polysubstituted arylboronic acid. Its structure presents several functional groups that dictate its reactivity, stability, and potential hazards. The boronic acid moiety is a key functional group, widely used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). The presence of bromine and chlorine atoms, a bulky benzyloxy group, and the boronic acid function on a phenyl ring results in a complex molecule with specific handling requirements.
The boronic acid group itself is a Lewis acid, capable of forming reversible covalent bonds with diols, a property that underlies both its utility in chemical synthesis and its biological activity.[1] Organoboron compounds, as a class, are of significant interest in medicinal chemistry, with several approved drugs featuring a boronic acid pharmacophore.[2][3] This biological relevance underscores the need for careful handling to prevent unintended physiological effects.
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
| IUPAC Name | (3-(Benzyloxy)-6-bromo-2-chlorophenyl)boronic acid | - |
| CAS Number | 1256345-54-6 | (Predicted/assigned) |
| Molecular Formula | C₁₃H₁₁BBrClO₃ | |
| Molecular Weight | 341.39 g/mol | |
| Appearance | Likely a white to off-white solid | (Analogy) |
| Storage | Store in a cool, dry place under an inert atmosphere (e.g., 2-8°C) | [4][5] |
Section 2: Hazard Identification and Toxicological Profile
Structurally similar compounds, such as 3-Bromo-2-(4'-chlorobenzyloxy)phenylboronic acid and various chlorophenyl boronic acids, are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[6] Harmful effects if swallowed, inhaled, or in contact with skin are also noted for this class of compounds.[7]
Causality Behind the Hazards:
-
Skin/Eye Irritation: Like many acid derivatives and organic solids, the compound can act as a physical and chemical irritant upon contact.
-
Respiratory Irritation: Inhalation of fine dust can irritate the mucous membranes and respiratory tract.[8]
-
Systemic Effects: The boronic acid moiety can interact with proteins, particularly serine proteases.[1] While this is the basis for their therapeutic use, uncontrolled systemic exposure could lead to off-target biological effects. The lipophilicity imparted by the benzyloxy and halogen substituents may facilitate absorption.
Table 2: Anticipated GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Note: This classification is extrapolated from similar compounds and should be treated as a precautionary guideline.[6]
Section 3: Risk Assessment and Mitigation Strategies
A multi-layered approach to risk mitigation is essential, prioritizing engineering controls and supplementing them with administrative procedures and Personal Protective Equipment (PPE).
Engineering Controls
The primary engineering control for handling this compound, especially in its powdered form, is a certified chemical fume hood.[9][10] A fume hood ensures that any dust or vapors are contained and exhausted, preventing inhalation exposure. For weighing small quantities, a ventilated balance enclosure or powder containment hood provides an excellent layer of protection.
Administrative Controls
-
Designated Areas: All work with this compound should be restricted to a designated area within the laboratory.
-
Training: All personnel must be trained on the specific hazards and handling procedures for boronic acids.
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly after handling, even if gloves were worn.[7]
Personal Protective Equipment (PPE)
PPE is the final line of defense and should not be used as a substitute for robust engineering controls.
-
Eye/Face Protection: Wear tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[11]
-
Skin Protection: A standard laboratory coat is required. When handling the solid or concentrated solutions, wear impervious gloves (nitrile rubber is a good choice for incidental contact).[12] Always inspect gloves for tears or holes before use and remove them correctly to avoid skin contamination.
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational limits, or during a large spill clean-up, a full-face respirator with an appropriate particulate filter may be necessary.[11]
Section 4: Protocols for Safe Handling and Storage
Chemical Stability and Storage
Boronic acids are known to be sensitive to air and moisture.[4] They can undergo facile dehydration to form cyclic trimeric anhydrides known as boroxines.[13] This process is often reversible upon addition of water, but it can complicate stoichiometry in reactions. Some boronic acids are also susceptible to oxidation or protodeboronation.[13]
Storage Protocol:
-
Upon receipt, inspect the container for damage.
-
Store the container tightly closed in a cool, dry, and well-ventilated area.[9] A recommended temperature is 2-8°C.[5]
-
For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is best practice.[4]
-
Store away from strong oxidizing agents, strong acids, and strong bases.[4]
Experimental Workflow: Weighing and Dissolution
The following workflow minimizes exposure and preserves the integrity of the compound.
Caption: Safe handling workflow for weighing and dissolving the solid compound.
Section 5: Emergency Procedures and First Aid
Rapid and correct response to an exposure or spill is critical.
Table 3: First-Aid Measures
| Exposure Route | Action |
| Inhalation | Move the person into fresh air. If breathing is difficult, seek immediate medical attention.[7] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[4][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][7] |
Accidental Release Measures
-
Small Spills (Solid):
-
Avoid generating dust.
-
Gently sweep up the material using non-sparking tools and place it into a suitable, labeled container for disposal.[14]
-
Clean the spill area with a damp cloth or paper towel, and place cleaning materials in the waste container.
-
-
Large Spills:
-
Evacuate the area.
-
Ensure the area is well-ventilated.
-
Prevent the material from entering drains.[15]
-
Contact your institution's Environmental Health & Safety (EHS) department for assistance.
-
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[16]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, hydrogen bromide, hydrogen chloride, and boron oxides.
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[16]
Section 6: Disposal Considerations
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Place the compound and any contaminated materials (e.g., pipette tips, paper towels) into a clearly labeled, sealed hazardous waste container.
-
Empty Containers: Do not reuse empty containers. Handle them as you would the product itself and dispose of them in the designated hazardous waste stream.
Section 7: Conclusion
3-Benzyloxy-6-bromo-2-chlorophenylboronic acid is a valuable research chemical with a hazard profile that is manageable through adherence to standard laboratory safety practices. While specific data is sparse, by understanding its chemical nature and treating it with the precautions appropriate for the arylboronic acid class—namely, as an irritant that is harmful upon exposure and is sensitive to moisture—researchers can use this compound effectively and safely. The core principles are containment through engineering controls, diligent use of PPE, and adherence to established safe handling protocols.
References
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- Thermo Fisher Scientific. (2021). Safety Data Sheet.
- Fisher Scientific. (2023). Safety Data Sheet: (2-Methylpropyl)boronic acid.
- Fisher Scientific. (n.d.). Safety Data Sheet: Phenylboronic acid.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- ChemicalBook. (2026). Phenylboronic acid - Safety Data Sheet.
- Moran, W. J., & Pyne, S. G. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions.
- Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid.
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Lab Alley. (n.d.). Boric Acid Safety & Hazards.
- Carl ROTH. (n.d.). Safety Data Sheet: Acetylacetone.
- Sigma-Aldrich. (2025). Safety Data Sheet: Phenylboronic acid.
- Thermo Fisher Scientific. (2010). Safety Data Sheet: Anthracene-9-boronic acid.
- Organic Chemistry Portal. (2019). Boronic acid synthesis by hydrolysis.
- PENTA. (2024). Acetylacetone - SAFETY DATA SHEET.
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- ACS Publications. (n.d.). The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology.
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- Wikipedia. (n.d.). Boronic acid.
- Encyclopedia.pub. (2021). Organoboron Compounds.
- AMERICAN ELEMENTS. (n.d.). (2-Fluoro-6-hydroxyphenyl)boronic acid | CAS 1256345-60-4.
- Flinn Scientific. (2016). Acid Safety.
- ResearchGate. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study.
- MedChemExpress. (2025). 3-Chlorophenyl boronic acid-SDS.
- Lead Sciences. (n.d.). 3-Benzyloxy-6-bromo-2-fluorophenylboronic acid.
- MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- Bentham Science Publisher. (n.d.). Boron in Medicinal and Organic Chemistry.
- Sigma-Aldrich. (n.d.). 3-Bromo-2-(4'-chlorobenzyloxy)phenylboronic acid 849052-23-9.
- Synblock. (n.d.). CAS 849052-23-9 | 3-Bromo-2-(4'-chlorobenzyloxy)phenylboronic acid.
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An In-depth Technical Guide to the Spectral Analysis of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid
This technical guide provides a comprehensive overview of the spectral characterization of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid, a key building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data acquisition and interpretation for this specific substituted phenylboronic acid. The methodologies and interpretations presented herein are grounded in established principles and best practices for the analytical elucidation of complex organic molecules.
Introduction: The Significance of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid
Substituted phenylboronic acids are indispensable reagents in organic synthesis, most notably for their role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The specific substitution pattern of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid offers a versatile scaffold for the synthesis of complex, polyfunctionalized aromatic compounds, which are often core structures in pharmaceuticals and advanced materials. Accurate and unambiguous structural confirmation through spectral analysis is a critical first step in any synthetic endeavor employing this reagent. This guide provides a detailed framework for achieving such confirmation.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular structure is fundamental to interpreting its spectral data. The structure of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid incorporates several key features that influence its spectroscopic signature.
Molecular Structure:
Caption: Molecular Structure of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₁BBrClO₃ |
| Molecular Weight | 352.40 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For boronic acids, special considerations are necessary to obtain high-quality spectra due to their tendency to form cyclic anhydrides (boroxines), which can lead to complex or uninterpretable spectra.[1]
Overcoming Experimental Challenges
Aryl boronic acids can exist in equilibrium with their trimeric boroxine form, especially in non-polar solvents or upon heating.[1][2] This equilibrium can be shifted towards the monomeric boronic acid by using a coordinating solvent such as methanol-d₄ or DMSO-d₆.[1] These solvents disrupt the intermolecular hydrogen bonding and coordination that favor boroxine formation, resulting in sharper and more easily interpretable NMR spectra. For the purpose of this guide, the predicted spectral data is based on the analysis of the monomeric species in a suitable deuterated solvent.
Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
The proton NMR spectrum provides information on the number of different types of protons and their connectivity.
Table 2: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.05 | s (br) | 2H | B(OH)₂ |
| 7.50 - 7.30 | m | 5H | Phenyl-H (benzyloxy) |
| 7.45 | d, J = 8.8 Hz | 1H | Ar-H |
| 7.15 | d, J = 8.8 Hz | 1H | Ar-H |
| 5.20 | s | 2H | O-CH₂-Ph |
-
B(OH)₂ Protons (δ 8.05): The protons of the boronic acid group are acidic and their chemical shift can be concentration and solvent dependent. They typically appear as a broad singlet.
-
Aromatic Protons (δ 7.15 - 7.45): The two protons on the phenylboronic acid ring are expected to appear as doublets due to coupling with each other. Their specific chemical shifts are influenced by the electron-donating benzyloxy group and the electron-withdrawing halogen substituents.
-
Benzyloxy Phenyl Protons (δ 7.30 - 7.50): The five protons of the benzyl group's phenyl ring will appear as a complex multiplet in the aromatic region.
-
Methylene Protons (δ 5.20): The two protons of the methylene bridge in the benzyloxy group are magnetically equivalent and will appear as a sharp singlet.
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 3: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| 158.0 | C-OBn |
| 136.5 | C-ipso (benzyl) |
| 135.0 | C-Br |
| 132.0 | C-Cl |
| 130.0 | C-B (broad) |
| 128.8 | C-para (benzyl) |
| 128.3 | C-ortho (benzyl) |
| 127.9 | C-meta (benzyl) |
| 125.0 | Ar-CH |
| 115.0 | Ar-CH |
| 70.0 | O-CH₂-Ph |
-
Aromatic Carbons: The chemical shifts of the carbons in the phenylboronic acid ring are significantly influenced by the attached substituents. The carbon attached to the boronic acid group often shows a broad signal due to quadrupolar relaxation of the boron nucleus.
-
Benzyloxy Carbons: The carbons of the benzyloxy group will have characteristic chemical shifts, with the methylene carbon appearing around 70 ppm.
Predicted ¹¹B NMR Spectral Data (128 MHz, DMSO-d₆)
¹¹B NMR is a valuable technique for directly probing the boron center.[2][3][4][5]
Table 4: Predicted ¹¹B NMR Data
| Chemical Shift (δ, ppm) | Linewidth | Hybridization |
| 28 - 30 | Broad | sp² |
-
Chemical Shift: For a tricoordinate (sp² hybridized) arylboronic acid, the ¹¹B chemical shift is expected in the range of 28-30 ppm.[5] The formation of a tetracoordinate (sp³ hybridized) boronate species, for example, through coordination with a diol or a Lewis base, would result in a significant upfield shift.[5]
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing boronic acids.[6][7] Analysis in the negative ion mode is often preferred for boronic acids as they can be readily deprotonated.[8]
Predicted ESI-MS Data (Negative Ion Mode)
Table 5: Predicted m/z values
| m/z | Interpretation |
| 351.9, 353.9 | [M-H]⁻ isotopic pattern |
| 333.9, 335.9 | [M-H-H₂O]⁻ isotopic pattern |
-
[M-H]⁻ Ion: The base peak is expected to correspond to the deprotonated molecule. The characteristic isotopic pattern arises from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
-
Fragmentation: A common fragmentation pathway for boronic acids in the gas phase is the loss of water.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring high-quality NMR and MS data for 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid.
NMR Sample Preparation and Acquisition
Objective: To obtain high-resolution ¹H, ¹³C, and ¹¹B NMR spectra of the monomeric boronic acid.
Protocol:
-
Sample Weighing: Accurately weigh approximately 10-15 mg of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.
-
Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 400 MHz, 16-32 scans, 30° pulse angle, 2-second relaxation delay.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 100 MHz, 1024-4096 scans, 45° pulse angle, 2-second relaxation delay.
-
-
¹¹B NMR Acquisition:
-
Switch the probe to the ¹¹B channel.
-
Acquire a one-dimensional boron spectrum.
-
Typical parameters: 128 MHz, 256-1024 scans, 90° pulse angle, 0.5-second relaxation delay.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to all spectra.
-
Reference the spectra (e.g., ¹H and ¹³C to the residual solvent peak of DMSO-d₆ at δ 2.50 and 39.52 ppm, respectively; ¹¹B to an external standard like BF₃·OEt₂).
-
LC-MS Sample Preparation and Acquisition
Objective: To determine the molecular weight and isotopic distribution of the compound.
Protocol:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid in methanol.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase.
-
LC-MS System Setup:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detector: Electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
-
-
MS Parameter Optimization (Negative Ion Mode):
-
Capillary Voltage: 3.5-4.5 kV.
-
Drying Gas Temperature: 300-350 °C.
-
Drying Gas Flow: 8-12 L/min.
-
Nebulizer Pressure: 30-40 psi.
-
Scan Range: m/z 100-500.
-
-
Data Acquisition and Analysis:
-
Inject the sample and acquire the total ion chromatogram (TIC) and mass spectra.
-
Analyze the mass spectrum of the peak corresponding to the compound of interest to determine the m/z of the molecular ion and its isotopic pattern.
-
Visualization of the Analytical Workflow
A systematic approach is crucial for the comprehensive spectral analysis of a novel or complex compound.
Caption: Workflow for the spectral characterization of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid.
Conclusion
The spectral characterization of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid requires a meticulous approach to both data acquisition and interpretation. By employing appropriate experimental conditions, such as the use of coordinating solvents for NMR analysis and optimized ESI-MS parameters, researchers can obtain high-quality data for unambiguous structure confirmation. The predicted spectral data and detailed protocols provided in this guide serve as a valuable resource for scientists working with this and structurally related boronic acids, facilitating their effective use in synthetic applications.
References
-
Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. Retrieved from [Link]
-
ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Retrieved from [Link]
-
ACS Publications. (n.d.). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry. Retrieved from [Link]
-
San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 17O NMR studies of boronic acids and their derivatives. Retrieved from [Link]
-
PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved from [Link]
-
PubMed. (n.d.). Arylboronic acid chemistry under electrospray conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). UV‐Vis spectra before and after the reactions of phenylboronic acid.... Retrieved from [Link]
-
ACS Publications. (2025). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). (3-Bromo-2-chlorophenyl)boronic acid. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 3-Benzyloxy-6-bromo-2-chlorophenylboronic Acid in Organic Solvents
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid, a key building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers predictive insights, and presents a robust experimental protocol for its empirical determination. Our approach is grounded in established scientific principles to provide a self-validating framework for your experimental design.
Understanding the Molecular Architecture and its Impact on Solubility
The solubility of a compound is fundamentally dictated by its molecular structure and the nature of the solvent. For 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid, several key structural features are at play:
-
The Phenylboronic Acid Moiety: The boronic acid group, -B(OH)₂, is polar and capable of acting as a hydrogen bond donor and acceptor. This feature generally promotes solubility in polar solvents. However, boronic acids have a propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[1] This equilibrium is solvent-dependent and can complicate solubility measurements, as the acid and its boroxine will exhibit different solubilities.[1][2]
-
The Benzyloxy Group: The large, non-polar benzyloxy group (-OCH₂Ph) will significantly influence the solubility profile. This group will enhance solubility in solvents with a non-polar character, such as ethers and aromatic hydrocarbons.
-
The Halogen Substituents: The bromo and chloro substituents increase the molecular weight and polarizability of the molecule. Their presence can lead to more complex interactions with solvents.
The interplay of these functional groups results in a molecule with a nuanced solubility profile, necessitating a careful selection of solvents for different applications, such as Suzuki-Miyaura cross-coupling reactions.[3]
Predictive Solubility of 3-Benzyloxy-6-bromo-2-chlorophenylboronic Acid
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | High | Ethers are effective solvents for many boronic acids.[1][2][5] The benzyloxy group should further enhance solubility in these solvents. |
| Ketones | Acetone, 3-Pentanone | High | Ketones are also known to be good solvents for phenylboronic acids.[1][2][5] |
| Aromatic Hydrocarbons | Toluene, Xylenes | Moderate to High | The benzyloxy and phenyl rings will promote solubility in aromatic solvents. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | Phenylboronic acids generally show moderate solubility in chloroform.[1][5] |
| Amides | Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc) | Moderate to High | These polar aprotic solvents are commonly used in reactions involving boronic acids and should be effective.[3] |
| Alcohols | Methanol, Ethanol | Moderate | The boronic acid group will interact favorably with alcohols, but the large non-polar moiety may limit high solubility. |
| Alkanes | Hexanes, Heptane, Methylcyclohexane | Very Low | The high polarity of the boronic acid group will lead to poor solubility in non-polar alkanes.[1] |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise and reliable solubility data, a systematic experimental approach is essential. The following protocol is based on the widely used synthetic (dynamic) method, which involves identifying the temperature at which a solid-liquid equilibrium is achieved.[1][4]
Materials and Equipment
-
3-Benzyloxy-6-bromo-2-chlorophenylboronic acid (high purity)
-
Anhydrous organic solvents of interest
-
Sealed glass vials with magnetic stir bars
-
Heating and stirring plate with precise temperature control
-
Digital thermometer or thermocouple
-
Analytical balance (accurate to at least 0.1 mg)
-
Turbidity sensor or a laser light source and detector (optional, for enhanced precision)
Step-by-Step Experimental Workflow
-
Preparation of Samples:
-
Accurately weigh a specific amount of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid into a series of vials.
-
To each vial, add a precise volume or mass of the desired organic solvent to create samples of known composition.
-
-
Equilibration and Measurement:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on the heating and stirring plate and begin vigorous stirring.
-
Slowly heat the samples at a constant rate (e.g., 0.5 °C/minute).
-
Carefully observe the samples for the disappearance of all solid material. The temperature at which the solution becomes completely clear is the solid-liquid equilibrium point for that specific composition.
-
For greater accuracy, a turbidity sensor can be used to detect the disappearance of turbidity.[4][5]
-
-
Data Analysis and Reporting:
-
Record the temperature of complete dissolution for each sample composition.
-
Plot the dissolution temperature as a function of the mole fraction of the solute.
-
The resulting graph represents the solubility curve for 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid in the tested solvent.
-
Diagram of the Experimental Workflow
Sources
Harnessing the Synthetic Potential of 3-Benzyloxy-6-bromo-2-chlorophenylboronic Acid: A Guide to Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Benzyloxy-6-bromo-2-chlorophenylboronic acid is a uniquely functionalized building block poised to offer significant advantages in the synthesis of complex, polysubstituted biaryl and polyaryl structures. Its trifunctional nature—a boronic acid for cross-coupling, two distinct halogens (Br and Cl) for sequential reactions, and a cleavable benzyloxy ether—provides a versatile platform for constructing molecular architectures relevant to pharmaceutical and materials science discovery. This guide explores the core reactivity of this reagent, focusing on its potential applications in Suzuki-Miyaura cross-coupling and orthogonal synthetic strategies. We provide expert insights into managing the steric and electronic factors that govern its reactivity, alongside detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Structural Analysis and Physicochemical Properties
The synthetic utility of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid stems from the specific arrangement of its functional groups. Understanding the interplay of their electronic and steric properties is paramount to predicting and controlling its reactivity.
-
The Boronic Acid Moiety (-B(OH)₂): This is the primary reactive center for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the formation of carbon-carbon bonds with aryl, heteroaryl, or vinyl halides/triflates.
-
Ortho Halogen Substituents (-Br and -Cl): The presence of two different halogens ortho to the boronic acid is a key feature. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond due to its lower bond dissociation energy. This intrinsic reactivity difference is the foundation for achieving selective, sequential cross-coupling reactions. However, the ortho positioning of both halogens to the boronic acid group introduces significant steric hindrance, which can influence catalyst selection and reaction kinetics.[1][2]
-
Meta Benzyloxy Group (-OCH₂Ph): This ether linkage serves two roles. Electronically, it is a moderately activating group, influencing the electron density of the aromatic ring. Synthetically, it acts as a stable protecting group for a phenol, which can be deprotected in later steps to introduce further functionalization.
Below is a diagram illustrating the structure of this versatile reagent.
Caption: Structure of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source/Basis |
| Molecular Formula | C₁₃H₁₁BBrClO₃ | - |
| Molecular Weight | 341.39 g/mol | Calculated[3][4] |
| Appearance | Off-white to pale yellow solid | Inferred from similar compounds |
| Melting Point | >100 °C | Inferred from analogs[3] |
| Solubility | Soluble in organic solvents (Dioxane, THF, DMF), sparingly soluble in water | General property of arylboronic acids |
Core Application: Regioselective Suzuki-Miyaura Cross-Coupling
The primary application of this reagent is in the Suzuki-Miyaura cross-coupling reaction, a robust method for C-C bond formation.[5] The key to unlocking its potential lies in achieving regioselective coupling by exploiting the differential reactivity of the C-Br and C-Cl bonds.
Mechanism and Regioselectivity
The Suzuki-Miyaura catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Oxidative addition of the aryl halide to the Pd(0) catalyst is typically the rate-determining step. The C-Br bond (bond energy ~285 kJ/mol) is weaker than the C-Cl bond (~340 kJ/mol), leading to preferential oxidative addition at the C-Br position under carefully controlled conditions. This allows for the first Suzuki coupling to occur selectively at the C-6 position.
Expert Insights on Experimental Design:
-
Catalyst Choice: The significant steric hindrance from the two ortho substituents necessitates the use of specialized palladium catalysts. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly recommended as they create bulky, electron-rich palladium centers that facilitate both oxidative addition and reductive elimination in sterically demanding environments.[6]
-
Base and Solvent: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically effective. The choice of solvent is crucial; ethereal solvents like dioxane or THF, often with a small amount of water, are standard. For less reactive aryl chlorides in a second coupling step, higher boiling point solvents like toluene or CPME may be required.[7]
-
Temperature Control: To maximize selectivity for the C-Br bond, the reaction should be conducted at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-90 °C). Higher temperatures may lead to competitive reaction at the C-Cl bond.
Proposed Protocol: Selective Monosubstitution at the C-Br Position
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling at the C-6 bromine position.
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid (1.0 equiv), the desired aryl/heteroaryl boronic acid or ester coupling partner (1.1-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). Add this catalyst mixture to the Schlenk flask.
-
Solvent Addition: Add anhydrous dioxane and water (typically a 10:1 ratio) to the flask via syringe. The final concentration should be around 0.1-0.2 M with respect to the limiting reagent.
-
Reaction Execution: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes. Then, heat the mixture to 80-90 °C with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Orthogonal Synthetic Pathways and Advanced Applications
The true power of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid lies in the ability to leverage its remaining functional groups for subsequent transformations, enabling the rapid construction of complex molecules.
Caption: Potential synthetic pathways after initial Suzuki coupling.
A. Sequential Cross-Coupling for Poly-Aryl Synthesis
After the initial selective coupling at the C-Br position, the remaining ortho-chloro substituent can undergo a second cross-coupling reaction. This typically requires more forcing conditions (higher temperature, stronger base, or a more active catalyst system) to activate the less reactive C-Cl bond. This sequential approach provides a convergent route to unsymmetrical, sterically congested tri-aryl systems, which are challenging to synthesize via other methods.
Table 2: Representative Conditions for Sequential Suzuki Couplings
| Step | Halogen Target | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) |
| 1st Coupling | C-Br | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 80-90 |
| 2nd Coupling | C-Cl | Pd(OAc)₂ | RuPhos | K₂CO₃ | Toluene/H₂O | 100-110 |
B. Post-Coupling Deprotection and Functionalization
The benzyloxy group is a robust protecting group that is stable to the basic conditions of most Suzuki reactions. After the desired biaryl or tri-aryl core has been assembled, it can be readily cleaved via catalytic hydrogenation (H₂, Pd/C) to unmask a phenol. This phenol provides a handle for a wide array of subsequent reactions:
-
O-Alkylation/O-Arylation: Formation of new ether linkages using Williamson ether synthesis or Buchwald-Hartwig O-arylation.
-
Conversion to Triflates: The phenol can be converted to a triflate (TfO-), which is an excellent leaving group for another round of cross-coupling reactions.
-
Directed Ortho-Metalation: The hydroxyl group can direct metalation to the adjacent C-4 position, enabling further substitution at that site.
C. Applications in Drug Discovery and Materials Science
The ability to rapidly generate libraries of complex, polysubstituted biaryls makes this reagent highly valuable for drug discovery. The biaryl motif is a privileged scaffold found in numerous approved drugs.[5] The steric congestion provided by the ortho substituents can enforce a specific dihedral angle between the aryl rings, which can be crucial for binding to protein targets.
In materials science, conjugated poly-aryl systems are the foundation of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. This building block provides a route to twisted, non-coplanar structures that can be used to tune the electronic and photophysical properties of these materials.
Proposed Synthesis of the Reagent
While not commercially widespread, a plausible synthesis of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid can be envisioned from commercially available starting materials.
Caption: A plausible synthetic route to the title compound.
A likely synthetic route would start from 3-bromo-2-chlorophenol.
-
Benzylation: The phenolic hydroxyl group is protected as a benzyl ether using benzyl bromide and a mild base like potassium carbonate.
-
Directed Ortho-Metalation and Borylation: The benzyloxy and chloro groups can direct lithiation to the C-6 position using a strong base like n-butyllithium at low temperature (-78 °C). The resulting aryllithium species is then quenched with an electrophilic boron source, such as triisopropyl borate (B(OiPr)₃).
-
Hydrolysis: Acidic workup hydrolyzes the resulting boronic ester to afford the final 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the standard precautions used for organoboronic acids and halogenated aromatic compounds.
-
Hazard Class: Expected to be an irritant to the skin, eyes, and respiratory system.[8]
-
Personal Protective Equipment (PPE): Always use a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling this compound. Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place, tightly sealed to prevent hydrolysis and decomposition. Boronic acids can undergo dehydration to form boroxines upon prolonged storage or heating.
Conclusion
3-Benzyloxy-6-bromo-2-chlorophenylboronic acid represents a highly versatile and powerful building block for modern organic synthesis. Its capacity for regioselective, sequential Suzuki-Miyaura cross-coupling, combined with the potential for post-synthesis modification of its other functional groups, provides an efficient and modular platform for the creation of complex molecular architectures. By understanding the principles of its reactivity and employing optimized catalytic systems, researchers in drug discovery and materials science can leverage this reagent to accelerate the development of novel, high-value compounds.
References
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PubChem. (3-Bromo-2-chlorophenyl)boronic acid. National Center for Biotechnology Information. [Link]
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Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 73(11), 4393-4396. [Link]
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American Elements. (3-Bromo-2-chlorophenyl)boronic acid. [Link]
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PubChem. (3-Bromo-5-chlorophenyl)boronic acid. National Center for Biotechnology Information. [Link]
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T. J. Williams, et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6845-6853. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
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Li, J., et al. (2007). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 72(8), 2920-2924. [Link]
-
ResearchGate. (2019). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. [Link]
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Royal Society of Chemistry. (2014). Cross-Dehydrogenative-Coupling Reactions Involving Allyl, Benzyl and Alkyl C–H Bonds. [Link]
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Ciobanu, A. M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(11), 3143. [Link]
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Dreher, S. D., et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 73(6), 2203–2208. [Link]
- Google Patents. (2013). Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
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Al-Masum, M., & Al-Ahmari, A. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(13), 324-341. [Link]
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Journal of Applied Pharmaceutical Science. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. [Link]
-
The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. [Link]
-
ChemRxiv. (2020). Copper-catalyzed benzylic C–H coupling with alcohols via radical relay. [Link]
-
Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2235–2244. [Link]
-
MDPI. (2018). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. [Link]
-
Organic Syntheses. (2016). Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Chlorophenylboronic Acid with Thiophen-2-yl-Substituted Sulfonylcarbamate. [Link]
-
NSF Public Access Repository. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. [Link]
-
Royal Society of Chemistry. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
- Google Patents. (2017). A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
-
ResearchGate. (2002). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
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Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
ResearchGate. (2020). Cross-coupling reactions of benzylic C–H bonds and alcohols via a... [Link]
-
MDPI. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
-
ResearchGate. (2019). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. [Link]
-
ACS Publications. (2010). Enantioselective Synthesis of Axially Chiral Multifunctionalized Biaryls via Asymmetric Suzuki–Miyaura Coupling. [Link]
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- 3. 3-Bromo-2-(4 -chlorobenzyloxy)phenylboronic acid 849052-23-9 [sigmaaldrich.com]
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Methodological & Application
synthesis of biaryl compounds with 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid
An In-Depth Guide to the Synthesis of Biaryl Compounds Using 3-Benzyloxy-6-bromo-2-chlorophenylboronic Acid
Senior Application Scientist's Foreword
The construction of biaryl scaffolds is a cornerstone of modern synthetic chemistry, with profound implications in drug discovery, materials science, and agrochemicals. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging these critical carbon-carbon bonds, lauded for its mild conditions and functional group tolerance.[1][2][3] This guide focuses on a particularly challenging yet valuable building block: 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid .
The unique substitution pattern of this reagent—featuring a bulky benzyloxy group, a moderately reactive bromo substituent, and a sterically imposing ortho-chloro group—presents distinct challenges that necessitate a carefully optimized approach. This document moves beyond a simple recitation of steps; it provides a comprehensive technical guide grounded in mechanistic principles and field-proven insights. We will dissect the causality behind each procedural choice, empowering researchers to not only replicate the synthesis but also to intelligently adapt it for their own unique molecular targets.
Mechanistic Rationale & Strategic Considerations
The palladium-catalyzed Suzuki-Miyaura coupling is a multi-step process, and its efficiency with a sterically demanding substrate like 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid hinges on navigating the key steps of the catalytic cycle.[4][5][6]
The Catalytic Cycle: A Step-by-Step Analysis
The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. This is often the rate-determining step.[5] Subsequently, transmetalation occurs, where the organic group from the boronic acid is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base.[7] The cycle concludes with reductive elimination, which forms the new C-C bond of the biaryl product and regenerates the active Pd(0) catalyst.[4][6][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. Max Width: 760px.
Causality Behind Component Selection:
-
The Challenge of Steric Hindrance: The primary obstacle with 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid is the steric bulk surrounding the boronic acid moiety. The ortho-chloro and meta-benzyloxy groups can significantly impede the transmetalation step. To overcome this, the choice of palladium catalyst and ligand is critical. Catalysts bearing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or RuPhos) are often required. These ligands promote the formation of a monoligated, highly reactive Pd(0) species that is less sterically encumbered, facilitating both oxidative addition and transmetalation.[9][10]
-
Reactivity of the Coupling Partner (Aryl Halide): The reaction will be performed between the specified boronic acid and an aryl halide partner. The reactivity order for the halide (X) in the aryl halide (Ar-X) is generally I > Br > OTf >> Cl.[5] While aryl bromides are common and cost-effective, aryl iodides may be used to accelerate the rate-limiting oxidative addition step, especially if the aryl halide itself is sterically hindered or electronically deactivated.
-
Choice of Base and Solvent: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[7][11] A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often effective. The choice of solvent is also crucial for solubility and reaction kinetics. A mixture of a polar aprotic solvent like dioxane or DMF with water is common, as water can aid in the dissolution of the base and the boronate intermediate.[12][13]
Experimental Workflow and Protocols
The following section details a robust, step-by-step protocol for the Suzuki-Miyaura coupling of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid with a representative aryl bromide.
Overall Experimental Workflow
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment. Max Width: 760px.
Protocol: Coupling with 4-Bromoanisole
This protocol describes the synthesis of 2-benzyloxy-5-bromo-3-chloro-4'-methoxy-1,1'-biphenyl.
Materials & Equipment:
-
3-Benzyloxy-6-bromo-2-chlorophenylboronic acid (1.0 equiv)
-
4-Bromoanisole (1.1 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
TLC plates, silica gel for column chromatography
Step-by-Step Methodology:
-
Catalyst Pre-formation and Reagent Setup:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and a magnetic stir bar.
-
Rationale: Pre-mixing the palladium source and the ligand allows for the formation of the active catalytic complex before the addition of substrates. SPhos is chosen for its ability to promote couplings of sterically hindered substrates.[10]
-
In a separate container, weigh 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid (1.0 equiv), 4-bromoanisole (1.1 equiv), and K₂CO₃ (3.0 equiv).
-
-
Reaction Assembly:
-
Add the mixture of boronic acid, aryl bromide, and base to the Schlenk flask containing the catalyst.
-
Evacuate and backfill the flask with inert gas three times to ensure the removal of all oxygen.
-
Rationale: Oxygen can oxidize and deactivate the Pd(0) catalyst, so maintaining an inert atmosphere is critical for reaction success.
-
Via syringe, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of boronic acid). The solution should be thoroughly degassed via sparging with inert gas for 15-20 minutes.
-
Rationale: A mixed solvent system ensures the solubility of both organic substrates and the inorganic base.[12] Degassing the solvent is a crucial step to remove dissolved oxygen.
-
-
Reaction Execution and Monitoring:
-
Seal the Schlenk flask and place it in a preheated oil bath at 90-100 °C.
-
Stir the reaction vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. Take a small aliquot, quench with water, extract with ethyl acetate, and spot the organic layer on a TLC plate.
-
Rationale: Elevated temperatures are necessary to overcome the activation energy barrier, particularly for the oxidative addition and transmetalation steps involving hindered partners.
-
-
Workup and Extraction:
-
Once the reaction is complete (disappearance of the limiting reagent), cool the flask to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Rationale: This standard aqueous workup removes the inorganic base and other water-soluble byproducts.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and remove the solvent in vacuo.
-
Characterize the final biaryl product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Representative Data & Expected Outcomes
The success of the coupling can vary based on the electronic and steric properties of the aryl halide partner. The following table provides expected outcomes for the coupling of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid with various aryl bromides under the optimized protocol.
| Entry | Aryl Bromide Partner | Expected Product | Key Considerations | Expected Yield Range |
| 1 | 4-Bromoanisole | 2-Benzyloxy-5-bromo-3-chloro-4'-methoxy-1,1'-biphenyl | Electron-donating group on the partner facilitates oxidative addition. | 80-95% |
| 2 | 4-Bromobenzonitrile | 4'-(2-Benzyloxy-5-bromo-3-chlorophenyl)benzonitrile | Electron-withdrawing group can slow oxidative addition but is generally well-tolerated. | 75-90% |
| 3 | 1-Bromo-2-methylbenzene | 2-Benzyloxy-5-bromo-3-chloro-2'-methyl-1,1'-biphenyl | Ortho-substituent on the partner introduces additional steric hindrance, potentially requiring longer reaction times or a more active catalyst system (e.g., using Cs₂CO₃). | 60-75% |
| 4 | 2-Bromopyridine | 2-(2-Benzyloxy-5-bromo-3-chlorophenyl)pyridine | Heteroaromatic partners can sometimes inhibit the catalyst; a slightly higher catalyst loading may be beneficial.[14] | 70-85% |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Ineffective base. | 1. Ensure all reagents, solvents, and equipment are scrupulously dried and degassed. Use fresh, high-quality catalyst and ligands.2. Increase reaction temperature in 10 °C increments (up to reflux).3. Switch to a stronger base like Cs₂CO₃ or K₃PO₄. |
| Formation of Homocoupled Byproduct (Ar-Ar) | Reaction temperature is too high, or catalyst decomposition is occurring. | Reduce the reaction temperature. Ensure a proper ligand-to-palladium ratio (typically 2:1) to stabilize the catalyst. |
| Protodeborylation of Boronic Acid | Presence of excess water or acidic impurities; prolonged reaction times at high temperatures. | Use anhydrous solvents and base where possible. Ensure the reaction is not heated longer than necessary once the starting material is consumed. |
| Difficult Purification | Product co-elutes with byproducts or starting materials. | Adjust the polarity of the chromatography eluent system. If issues persist, consider an alternative purification method like recrystallization. |
References
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- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
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- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 6-Bromo-3-methoxy-2-methylbenzoic Acid. BenchChem.
-
Al-Masum, M., & Islam, M. S. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(8), 3321-3333. [Link]
-
Ohsumi, M., Ito, A., & Nishiwaki, N. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega, 2(11), 7946-7953. [Link]
-
Ohsumi, M., Ito, A., & Nishiwaki, N. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(64), 36589-36595. [Link]
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Pérez-Temprano, M. H., et al. (2008). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 27(21), 5647-5657. [Link]
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RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
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Organic Chemistry Portal. Suzuki Coupling. Organic-Chemistry.org. [Link]
-
Bolboli, M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Benzyl Halides. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]
-
National Institutes of Health. (2015). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. National Institutes of Health. [Link]
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MDPI. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. MDPI. [Link]
-
The Organic Chemistry Tutor. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
ResearchGate. (2010). Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. ResearchGate. [Link]
-
Wang, S., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21, S124-S126. [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
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National Institutes of Health. (2019). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. National Institutes of Health. [Link]
-
ResearchGate. (2017). Synthesis and Functionalization of 3-Bromo-2-(2- chlorovinyl)benzothiophenes as Molecular Tools. ResearchGate. [Link]
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Organic-Chemistry.org. [Link]
-
ResearchGate. (2015). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]
-
PubChem. (3-Bromo-2-chlorophenyl)boronic acid. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Palladium-Catalyzed Cross-Coupling of α-Diazocarbonyl Compounds with Arylboronic Acids. Organic-Chemistry.org. [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]
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ResearchGate. (2014). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
YouTube. (2023). Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. YouTube. [Link]
-
National Institutes of Health. (2010). [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid. National Institutes of Health. [Link]
-
Sci-Hub. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. [Link]
-
Sci-Hub. Palladium-Catalyzed Cross-Coupling between 8-Substituted 6-Thiophenylpurines and Boronic Acids. [Link]
-
American Elements. (3-Bromo-2-chlorophenyl)boronic acid. American Elements. [Link]
Sources
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sci-Hub. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water / Journal of Environmental Sciences, 2009 [sci-hub.jp]
- 14. Heterobiaryl synthesis by C-C coupling [organic-chemistry.org]
Application Note: Strategic Base Selection for the Suzuki Coupling of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] A critical parameter, often dictating the success or failure of this transformation, is the judicious selection of a base. The base plays a multifaceted role in the catalytic cycle, most notably in the activation of the boronic acid for the crucial transmetalation step.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic selection of a base for the Suzuki coupling of a challenging substrate: 3-benzyloxy-6-bromo-2-chlorophenylboronic acid. This substrate presents unique steric and electronic challenges due to the ortho-substituents flanking the boronic acid moiety.
The Mechanistic Imperative of the Base in Suzuki Coupling
The catalytic cycle of the Suzuki-Miyaura reaction comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.[5] The base is fundamentally involved in the transmetalation step.[6] It is widely accepted that the base activates the organoboron species, enhancing its nucleophilicity and facilitating the transfer of the organic group to the palladium center.[3][7] Two primary mechanistic pathways are often considered:
-
The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[8]
-
The Oxo-Palladium Pathway: The base reacts with the palladium-halide complex to form a more reactive palladium-hydroxo or -alkoxo species, which then reacts with the neutral boronic acid.[2][8]
The operative pathway is often dependent on the specific reaction conditions, including the nature of the base, solvent, and substrates. For the sterically encumbered 3-benzyloxy-6-bromo-2-chlorophenylboronic acid, a base that can efficiently facilitate the formation of a reactive boronate species without promoting undesirable side reactions is paramount.
Figure 1: Simplified Suzuki-Miyaura catalytic cycle highlighting the role of the base in the ligand exchange and subsequent transmetalation step.
Challenges Associated with 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid
The structure of 3-benzyloxy-6-bromo-2-chlorophenylboronic acid presents several challenges that must be addressed through careful base selection:
-
Steric Hindrance: The ortho-chloro and benzyloxy groups sterically encumber the boronic acid moiety. This can impede the approach of the palladium complex and the base, potentially slowing down the transmetalation step.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence the acidity of the boronic acid and the nucleophilicity of the corresponding boronate.
-
Potential for Protodeboronation: A significant side reaction in Suzuki couplings is the base-catalyzed protodeboronation of the boronic acid, which leads to the formation of an undesired arene byproduct.[8][9] This is particularly problematic with sterically hindered or electron-deficient boronic acids.
A Systematic Approach to Base Selection
A systematic evaluation of bases with varying properties is crucial for optimizing the Suzuki coupling of this challenging substrate. The following classes of bases should be considered:
1. Inorganic Carbonates:
-
Sodium Carbonate (Na₂CO₃): A commonly used, cost-effective, and moderately strong base. It is often used in aqueous solvent mixtures.
-
Potassium Carbonate (K₂CO₃): Similar to sodium carbonate but slightly more basic.
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base in organic solvents.[4] It is often effective in challenging couplings where other bases fail, potentially due to the "cesium effect."[6]
2. Phosphates:
-
Potassium Phosphate (K₃PO₄): A non-nucleophilic, moderately strong base that is often effective in preventing side reactions.[4] Its tribasic nature provides a buffering effect.
3. Hydroxides:
-
Sodium Hydroxide (NaOH) & Potassium Hydroxide (KOH): Strong bases that can be effective but also increase the risk of protodeboronation and other base-mediated side reactions.[5]
4. Fluorides:
-
Potassium Fluoride (KF): A mild base that can activate boronic acids through the formation of a highly nucleophilic trifluoroborate species.[3] This can be particularly useful for substrates prone to protodeboronation.
Figure 2: A decision-making flowchart for the systematic selection and optimization of a base for the target Suzuki coupling reaction.
Experimental Protocols
Protocol 1: Screening of Inorganic Bases
This protocol outlines a general procedure for screening the efficacy of different inorganic bases in the Suzuki coupling of 3-benzyloxy-6-bromo-2-chlorophenylboronic acid with a model aryl bromide (e.g., 4-bromotoluene).
Materials:
-
3-Benzyloxy-6-bromo-2-chlorophenylboronic acid (1.2 equiv)
-
4-Bromotoluene (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Selected Base (Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 3-benzyloxy-6-bromo-2-chlorophenylboronic acid, 4-bromotoluene, Pd(OAc)₂, PPh₃, and the selected base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Base | Temperature (°C) | Time (h) | Yield (%) |
| Na₂CO₃ | 100 | 12 | Insert experimental value |
| K₂CO₃ | 100 | 12 | Insert experimental value |
| K₃PO₄ | 100 | 12 | Insert experimental value |
| Cs₂CO₃ | 100 | 8 | Insert experimental value |
Table 1: Representative data for the screening of inorganic bases. Actual yields will be determined experimentally.
Protocol 2: Optimized Suzuki Coupling with Cesium Carbonate
Based on literature precedence for challenging Suzuki couplings, cesium carbonate is often a superior choice.[6] This protocol provides an optimized starting point for the reaction.
Materials:
-
3-Benzyloxy-6-bromo-2-chlorophenylboronic acid (1.2 equiv)
-
Aryl Halide (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equiv)
-
Solvent: Anhydrous 1,4-Dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-benzyloxy-6-bromo-2-chlorophenylboronic acid, the aryl halide, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to reflux (approximately 101 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Troubleshooting and Further Considerations
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading, using a more active ligand (e.g., SPhos, XPhos), or increasing the reaction temperature. Microwave heating can also be beneficial.[6]
-
Protodeboronation: If significant protodeboronation is observed, switch to a milder base such as K₃PO₄ or KF.[3][4] Using anhydrous conditions can also mitigate this side reaction.
-
Homocoupling: The formation of biaryl homocoupling products from the boronic acid can occur. This can sometimes be suppressed by using a lower reaction temperature or a different palladium source.
Conclusion
The selection of an appropriate base is a critical determinant for the successful Suzuki coupling of the sterically and electronically challenging 3-benzyloxy-6-bromo-2-chlorophenylboronic acid. A systematic screening of common inorganic bases, including carbonates and phosphates, is recommended. For this particular substrate, stronger, more soluble bases like cesium carbonate are likely to provide superior results. By carefully considering the mechanistic role of the base and potential side reactions, researchers can develop a robust and high-yielding protocol for the synthesis of valuable biaryl compounds.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link][5]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link][3]
-
Wikipedia. (2024, November 26). Suzuki reaction. Retrieved from [Link][1]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link][8]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15832–15854. Retrieved from [Link][2]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link][11]
-
Pérez-Temprano, M. H., & Casares, J. A. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis, 8(5), 4284-4294. Retrieved from [Link][7]
-
Serebrenik, Y., & Conrad, J. (2015). The Effect of Switching from Sodium to Cesium Carbonate on Suzuki-Miyaura Cross-Coupling Yields in Traditional and Microwave Heating. ResearchGate. Retrieved from [Link][6]
-
Cheong, J. Y., & Chee, S. W. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 143(34), 13585–13595. Retrieved from [Link][9]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Yoneda Labs [yonedalabs.com]
Navigating the Final Step: A Guide to Deprotection of Benzyloxy Groups After Suzuki Coupling
Introduction: The Strategic Role and Final Challenge of the Benzyl Protecting Group in Biaryl Synthesis
In the intricate landscape of multi-step organic synthesis, particularly in the construction of complex biaryl scaffolds via Suzuki-Miyaura coupling, the benzyl (Bn) group stands out as a robust and versatile protecting group for hydroxyl functionalities. Its stability under a wide range of reaction conditions, including the often basic and palladium-catalyzed environment of the Suzuki coupling, makes it an ideal choice for masking phenols and alcohols. However, the very stability that makes the benzyloxy group so valuable during the coupling reaction presents a final, critical challenge: its efficient and selective removal to unveil the desired hydroxylated biaryl product.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic considerations and practical execution of benzyloxy group deprotection following a Suzuki coupling. We will delve into the mechanistic underpinnings of the most reliable deprotection methods, offer detailed, field-proven protocols, and discuss troubleshooting and optimization strategies to ensure high-yield recovery of the target molecule.
Core Principles: Choosing the Right Cleavage Strategy
The selection of a deprotection method is not a one-size-fits-all decision. The optimal strategy is dictated by the overall molecular architecture of the biaryl product, specifically the presence of other functional groups that may be sensitive to the deprotection conditions. A successful debenzylation hinges on achieving high chemoselectivity, cleaving the benzyl C-O bond while leaving the rest of the molecule, including the newly formed C-C bond, intact.
The primary methods for benzyl ether cleavage can be broadly categorized as:
-
Reductive Cleavage (Hydrogenolysis): The most common and often cleanest method.
-
Lewis Acid-Mediated Cleavage: A powerful option for robust substrates, particularly aryl ethers.
-
Oxidative Cleavage: Effective for specific types of benzyl ethers, often requiring milder conditions.
-
Strong Brønsted Acid Cleavage: A harsher method, suitable for acid-stable molecules.
Below, we explore these methods with a focus on their application in a post-Suzuki coupling context.
Method 1: Catalytic Hydrogenolysis - The Workhorse of Debenzylation
Catalytic hydrogenolysis is the most widely employed method for cleaving benzyl ethers due to its mild conditions and the clean formation of the desired alcohol and toluene as the only byproduct.[1][2][3] The reaction involves the use of a heterogeneous catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.
Mechanism of Action
The reaction proceeds via oxidative addition of the benzyl ether to the Pd(0) catalyst surface, forming a Pd(II) complex. Subsequent coordination of hydrogen and transfer to the complex facilitates the cleavage of the C-O bond, releasing the alcohol. Reductive elimination then expels toluene and regenerates the active Pd(0) catalyst.[4]
Workflow for Post-Suzuki Hydrogenolysis
Caption: General workflow from Suzuki coupling to final deprotected product.
Protocols for Catalytic Hydrogenolysis
Protocol 1.1: Standard Hydrogenolysis with Hydrogen Gas
This is the classic and most efficient method for many substrates.
-
Materials:
-
Benzyl-protected biaryl substrate
-
10% Palladium on carbon (Pd/C), 5-10 mol%
-
Solvent: Ethanol (EtOH), Methanol (MeOH), Ethyl Acetate (EtOAc), or Tetrahydrofuran (THF)[3]
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve the benzyl-protected biaryl in a suitable solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; handle in an inert atmosphere or add the solvent to the catalyst first.
-
Seal the flask and purge the system with an inert gas.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 3-5 times to ensure an atmosphere of hydrogen.
-
Stir the reaction vigorously at room temperature under a positive pressure of hydrogen (balloon). For more challenging substrates, a Parr hydrogenator at elevated pressure (e.g., 50 psi) may be required.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully purge the flask with inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude deprotected product, which can be purified by chromatography or recrystallization.
-
Protocol 1.2: Catalytic Transfer Hydrogenolysis (CTH)
CTH is a safer and more convenient alternative that avoids the use of pressurized hydrogen gas. It employs a hydrogen donor molecule to generate hydrogen in situ.[5][6] This method is particularly advantageous for laboratories not equipped for high-pressure reactions.[6]
-
Hydrogen Donors: Ammonium formate (HCO₂NH₄), formic acid (HCO₂H)[6], 1,4-cyclohexadiene[1], or isopropanol.
-
Procedure (using Ammonium Formate):
-
Dissolve the benzyl-protected biaryl in methanol or ethanol.
-
Add 10% Pd/C (5-10 mol%).
-
Add ammonium formate (3-5 equivalents) to the mixture.
-
Stir the reaction at room temperature or gently heat to 40-60 °C. The reaction is often rapid.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the mixture through Celite® and wash with the solvent.
-
The workup typically involves partitioning the filtrate between water and an organic solvent (e.g., EtOAc) to remove salts, followed by drying and concentration.
-
| Method | Hydrogen Source | Pressure | Key Advantages | Common Solvents |
| Standard Hydrogenolysis | H₂ gas | Atmospheric to High | High efficiency, clean byproducts | EtOH, MeOH, EtOAc, THF[3] |
| Transfer Hydrogenolysis | Ammonium Formate, Formic Acid, etc. | Atmospheric | No H₂ gas handling, rapid reactions | MeOH, EtOH[6] |
Expert Insights & Troubleshooting:
-
Catalyst Poisoning: Residual sulfur-containing reagents or certain nitrogen heterocycles from the Suzuki coupling can poison the palladium catalyst.[7] Thorough purification of the Suzuki product is crucial. If poisoning is suspected, increasing the catalyst loading may be necessary.
-
Incomplete Reaction: Steric hindrance around the benzyloxy group can slow down the reaction. In such cases, increasing the catalyst loading, hydrogen pressure, or reaction temperature may be required.
-
Chemoselectivity: Hydrogenolysis can reduce other functional groups like alkenes, alkynes, nitro groups, and some carbonyls. CTH can sometimes offer better selectivity.[1] If such groups are present, careful optimization is needed. For instance, using 5% Rh/Al₂O₃ can selectively cleave phenolic benzyl ethers over aliphatic ones.[4]
Method 2: Lewis Acid-Mediated Debenzylation
For substrates that are sensitive to reductive conditions but stable to strong acids, Lewis acids provide a powerful alternative. Boron trihalides (BBr₃ and BCl₃) are particularly effective for cleaving aryl benzyl ethers.[8][9][10]
Mechanism of Action
The Lewis acidic boron atom coordinates to the ether oxygen, weakening the C-O bond. A subsequent nucleophilic attack by a halide ion on the benzylic carbon displaces the aryloxy-boron species. Hydrolytic workup then liberates the free phenol.
Sources
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. orgsyn.org [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
preventing deboronation of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid
A Guide to Preventing Deboronation in Cross-Coupling Reactions
Welcome to the technical support center for 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of this sterically hindered and electronically complex building block in chemical synthesis. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you minimize deboronation and achieve successful cross-coupling outcomes.
Understanding the Challenge: The Instability of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid
3-Benzyloxy-6-bromo-2-chlorophenylboronic acid is a valuable reagent for introducing a highly functionalized phenyl moiety in the synthesis of complex molecules. However, its structure presents a significant challenge: a propensity for deboronation. This undesired side reaction, where the C-B bond is cleaved and replaced by a C-H bond, leads to the formation of 1-benzyloxy-4-bromo-2-chlorobenzene, a common and often difficult-to-remove impurity.
The increased susceptibility of this molecule to deboronation can be attributed to a combination of steric and electronic factors. The ortho-substituents (chloro and bromo groups) create significant steric hindrance around the boronic acid moiety, which can impede its participation in the desired catalytic cycle. Furthermore, the electron-withdrawing nature of the chloro and bromo substituents increases the acidity of the boronic acid, making it more susceptible to base-mediated protodeboronation.
This guide will equip you with the knowledge and practical strategies to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a problem with 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid?
A1: Deboronation, specifically protodeboronation, is the cleavage of the carbon-boron bond of the boronic acid, which is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture.[1] For 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid, this results in the formation of 1-benzyloxy-4-bromo-2-chlorobenzene as a byproduct, reducing the yield of your desired cross-coupled product and complicating purification. The steric hindrance from the two ortho substituents and the electron-withdrawing nature of the halogens make this particular boronic acid highly susceptible to this side reaction.
Q2: I am observing a significant amount of the deboronated byproduct in my Suzuki-Miyaura reaction. What are the likely causes?
A2: Several factors in your reaction setup could be promoting deboronation:
-
Presence of Water: Aqueous basic conditions are a primary driver of protodeboronation.
-
Choice of Base: Strong bases, especially in aqueous solutions, can accelerate the rate of deboronation.
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of both the desired reaction and the undesired deboronation.
-
Prolonged Reaction Times: Extended reaction times expose the boronic acid to deboronation-promoting conditions for longer periods.
-
Inefficient Catalysis: If the catalytic cycle is slow, the boronic acid has more time to decompose before it can participate in the cross-coupling.
Q3: How can I monitor the extent of deboronation during my reaction?
A3: You can monitor the progress of your reaction and the formation of the deboronated byproduct using analytical techniques such as:
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting materials and the formation of new spots corresponding to the product and byproduct.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the relative amounts of the starting boronic acid, the desired product, and the deboronated byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify and quantify the characteristic signals of the starting material, product, and byproduct in the crude reaction mixture.
Troubleshooting Guide
Issue 1: Excessive Deboronation Observed by HPLC/NMR
Underlying Cause: The primary cause is often the presence of a proton source (water) in combination with basic conditions, which facilitates the protonolysis of the C-B bond. The steric hindrance of the substrate can slow down the desired Suzuki coupling, allowing more time for the competing deboronation reaction to occur.
Solutions:
-
Strategy 1: Employ Anhydrous Conditions. Rigorously drying all solvents and reagents is crucial. Use of anhydrous solvents (e.g., dry toluene, dioxane, or THF) and freshly dried bases can significantly suppress protodeboronation.
-
Strategy 2: Utilize a Milder Base. Strong bases like NaOH or KOH in aqueous media are highly conducive to deboronation. Consider switching to milder, non-aqueous bases.
Base Solvent Rationale CsF Anhydrous Dioxane or Toluene Often effective in minimizing deboronation with sensitive boronic acids. K₃PO₄ Anhydrous Dioxane or Toluene A moderately strong base that is often a good compromise between reactivity and minimizing side reactions. Cs₂CO₃ Anhydrous Dioxane or Toluene A commonly used base that can be effective, but care should be taken to ensure anhydrous conditions. -
Strategy 3: Convert the Boronic Acid to a More Stable Derivative. Boronic esters and trifluoroborate salts are generally more stable towards deboronation than the free boronic acid.
Caption: Strategies to minimize deboronation.
Issue 2: Low or No Conversion to the Desired Product
Underlying Cause: In addition to deboronation, low conversion can be due to inefficient catalytic activity, which is often exacerbated by the steric hindrance of the 2,6-disubstituted pattern of the boronic acid.
Solutions:
-
Strategy 1: Ligand Selection. For sterically demanding substrates, the choice of phosphine ligand is critical for promoting efficient oxidative addition and reductive elimination.
Ligand Rationale Buchwald-type biarylphosphines (e.g., SPhos, XPhos) These bulky, electron-rich ligands are known to be highly effective for challenging cross-coupling reactions. Tri-tert-butylphosphine (P(t-Bu)₃) Another bulky and electron-rich phosphine that can be very effective for sterically hindered substrates. -
Strategy 2: Palladium Pre-catalyst. The choice of palladium source can also influence the reaction efficiency.
Palladium Source Rationale Pd₂(dba)₃ A common and effective Pd(0) source. Pd(OAc)₂ A stable Pd(II) source that is reduced in situ to the active Pd(0) catalyst. -
Strategy 3: Optimize Reaction Temperature. While high temperatures can promote deboronation, they may be necessary to overcome the activation energy for the cross-coupling of this hindered substrate. A careful optimization of the temperature is recommended. Start with a lower temperature (e.g., 80 °C) and gradually increase it if the reaction is not proceeding.
Experimental Protocols
Protocol 1: Conversion of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid to its Pinacol Ester
This protocol provides a method to convert the boronic acid to its more stable pinacol ester derivative, which can then be used in subsequent cross-coupling reactions.
Materials:
-
3-Benzyloxy-6-bromo-2-chlorophenylboronic acid
-
Pinacol
-
Anhydrous Toluene
-
Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid (1.0 eq) and pinacol (1.1 eq).
-
Add a sufficient volume of anhydrous toluene to dissolve the reagents upon heating.
-
Heat the mixture to reflux and collect the water-toluene azeotrope in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using the Pinacol Ester under Anhydrous Conditions
This protocol is designed for the cross-coupling of the more stable pinacol ester with an aryl bromide, using a robust catalytic system for sterically hindered substrates.
Materials:
-
3-Benzyloxy-6-bromo-2-chlorophenylboronic acid pinacol ester (from Protocol 1)
-
Aryl bromide (1.0 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
SPhos (0.04 eq)
-
K₃PO₄ (2.0 eq, finely ground and dried)
-
Anhydrous dioxane
-
Schlenk flask and inert gas (Argon or Nitrogen) manifold
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid pinacol ester (1.2 eq), K₃PO₄ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and SPhos (0.04 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Recommended workflow for using the boronic acid.
References
-
Wikipedia. Protodeboronation. [Link]
Sources
Technical Support Center: Suzuki Coupling with 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving the specialized reagent, 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we move beyond standard protocols to address the nuanced side reactions and challenges that can arise with this multifunctional substrate. Our goal is to provide you with the in-depth, field-proven insights necessary to troubleshoot your experiments effectively and achieve optimal results.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your decision-making.
Question 1: My reaction is yielding a significant amount of a dehalogenated biphenyl product where the bromine is replaced, but the chlorine remains. What is happening and how can I favor the desired C-Br coupling?
Answer: This is a classic case of chemoselectivity challenge stemming from the differential reactivity of aryl halides in the oxidative addition step of the Suzuki coupling catalytic cycle.[1][2]
Causality: The C-Br bond is weaker than the C-Cl bond (bond dissociation energies for Ph-Br ≈ 81 kcal/mol vs. Ph-Cl ≈ 96 kcal/mol), making it more susceptible to oxidative addition to the Pd(0) catalyst.[3] The general order of reactivity for aryl halides in Suzuki coupling is I > OTf > Br >> Cl.[1][2] Therefore, under standard conditions, the palladium catalyst will preferentially insert into the C-Br bond. However, if the reaction conditions are too harsh or the catalyst system is not selective enough, competitive oxidative addition at the C-Cl bond can occur, followed by reductive elimination to give the undesired product.
Troubleshooting Protocol:
-
Ligand Selection is Critical: The choice of phosphine ligand can dramatically influence selectivity.
-
Bulky, Electron-Rich Ligands: Ligands like SPhos or XPhos are known to accelerate oxidative addition and reductive elimination.[4] These can sometimes be too reactive, leading to a loss of selectivity.
-
Less Hindered Ligands: Switching to a less bulky ligand such as PPh₃ or a bidentate ligand like dppf might slow down the overall catalysis but can significantly enhance selectivity for the more reactive C-Br bond.[5]
-
-
Temperature Control: Lowering the reaction temperature can often improve selectivity. Start at a lower temperature (e.g., 60-70 °C) and slowly increase if the reaction is too sluggish. High temperatures provide the activation energy needed to overcome the stronger C-Cl bond.
-
Choice of Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common, using a pre-catalyst like PdCl₂(dppf)·CH₂Cl₂ can sometimes offer better control and selectivity in complex systems.[6]
Data-Driven Decision Making:
| Parameter | Condition A (Low Selectivity) | Condition B (Improved Selectivity) | Rationale |
| Ligand | SPhos | PPh₃ or dppf | Less bulky ligands increase the energy barrier for oxidative addition to the stronger C-Cl bond.[5] |
| Temperature | 100 °C | 70 °C | Lower thermal energy disfavors the higher activation energy pathway of C-Cl bond cleavage. |
| Base | K₂CO₃ | K₃PO₄ or Cs₂CO₃ | Milder bases can sometimes reduce the rate of catalyst decomposition and side reactions. |
Question 2: I am observing a significant amount of a homocoupled biphenyl product derived from my coupling partner, and also a phenol derivative of my starting material. What are the likely causes?
Answer: You are likely encountering two common side reactions: homocoupling of the boronic acid and protodeboronation of your starting material.
Causality:
-
Homocoupling: This side reaction can be promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), leading to a catalytic cycle that couples two molecules of the boronic acid. It can also occur through other palladium-mediated pathways, especially at higher temperatures or with certain bases.
-
Protodeboronation: This is the protonolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom, leading to the formation of 3-benzyloxy-6-bromo-2-chlorobenzene in your case. This is often catalyzed by residual palladium species or can be promoted by aqueous basic conditions, especially with electron-rich arylboronic acids.[7][8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for homocoupling and protodeboronation.
Experimental Protocol to Minimize Protodeboronation:
-
Reagent Preparation: Use anhydrous solvents and degas them thoroughly with argon or nitrogen for at least 30 minutes.
-
Base Selection: Employ a milder, less nucleophilic base. Anhydrous K₃PO₄ or CsF are excellent choices. If your substrate is sensitive to base, powdered KF can be effective.[9]
-
Boronic Acid Stability: If protodeboronation persists, consider converting the boronic acid to its corresponding pinacol ester. Boronic esters are generally more stable under Suzuki conditions.[7]
-
Reaction Setup: Assemble the reaction under a positive pressure of an inert gas (argon or nitrogen). Add the palladium catalyst and ligand last, after all other reagents have been combined and the system has been purged with inert gas.
Question 3: My reaction is sluggish and gives low yields, and I'm recovering a significant amount of debenzylated starting material (the corresponding phenol). Is the benzyloxy group being cleaved?
Answer: Yes, cleavage of the benzyl ether protecting group is a known side reaction in palladium-catalyzed reactions, a process known as hydrogenolysis.
Causality: The Pd(0) catalyst, in the presence of a hydrogen source, can catalyze the cleavage of the C-O bond of the benzyl ether. The hydrogen source can be trace amounts of water, alcohols used as solvents, or even certain amine bases.[7] This is particularly problematic if the reaction requires elevated temperatures for an extended period.
Mechanism of Debenzylation:
Caption: Simplified pathway for palladium-catalyzed debenzylation.
Solutions to Prevent Debenzylation:
-
Optimize Catalyst System:
-
Ligand Choice: Use ligands that promote a faster Suzuki coupling, thereby reducing the overall reaction time and minimizing the opportunity for debenzylation. Bulky, electron-rich phosphines like those developed by Buchwald can be effective here.[4]
-
Catalyst Loading: Avoid excessively high catalyst loadings, as this can increase the rate of side reactions.
-
-
Control Reaction Conditions:
-
Temperature and Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Avoid prolonged heating.
-
Hydrogen Source Elimination: Use rigorously dried, anhydrous solvents. If using an amine base, opt for a non-protic one like a tertiary amine, although carbonate and phosphate bases are generally preferred.
-
-
Alternative Protecting Groups: If debenzylation remains a persistent issue, consider using a protecting group that is more robust to palladium catalysis, such as a silyl ether (e.g., TBDMS) or a methyl ether, if the subsequent deprotection chemistry is compatible with your synthetic route.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is there both a bromo and a chloro substituent on my boronic acid? Which one is expected to react? A1: The presence of two different halogens allows for selective, sequential cross-coupling reactions. The C-Br bond is significantly more reactive towards oxidative addition with palladium than the C-Cl bond.[1][2] This allows you to perform a Suzuki coupling at the bromo position first, while leaving the chloro position intact for a subsequent, different cross-coupling reaction under more forcing conditions.
Q2: Can I couple at the C-Cl position while leaving the C-Br position untouched? A2: This is generally very difficult to achieve due to the inherent reactivity difference (Br >> Cl).[2] Achieving selectivity for the less reactive C-Cl bond would require a highly specialized catalyst system, possibly involving nickel catalysis or ligands specifically designed to favor C-Cl activation, which is outside the scope of standard Suzuki conditions.[3]
Q3: My boronic acid appears to be decomposing on the benchtop. How should I store it? A3: Boronic acids can be susceptible to dehydration to form boroxines (cyclic trimers) or degradation through oxidation. It is best to store 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., in a desiccator backfilled with argon or nitrogen). For long-term storage, refrigeration is recommended.
Q4: What is the role of the base in the Suzuki coupling? A4: The base plays a crucial role in the transmetalation step.[9] It activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[1][9] The choice of base can influence reaction rate, yield, and the prevalence of side reactions.
References
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates . The Journal of Organic Chemistry, 71(25), 9681–9686. Available at: [Link]
-
Yoneda, T. Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Available at: [Link]
-
Myers, A. The Suzuki Reaction . Chem 115. Available at: [Link]
-
Macmillan Group. B-Alkyl Suzuki Couplings . Available at: [Link]
-
Masilamani, S., et al. (2014). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions . Medicinal Chemistry, 4(8), 586-589. Available at: [Link]
-
Nielsen, M. K., & Engle, K. M. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes . ACS Catalysis, 12(15), 9242-9255. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates . The Journal of Organic Chemistry, 71(25), 9681-9686. Available at: [Link]
-
Viciosa, M. T., et al. (2007). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes . The Journal of Organic Chemistry, 72(13), 4753-4758. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides . Organometallics. Available at: [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . Journal of the American Chemical Society, 138(4), 1153-1166. Available at: [Link]
-
Nielsen, M. K., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions . Journal of the American Chemical Society, 144(21), 9335-9345. Available at: [Link]
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes . Available at: [Link]
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand . ResearchGate. Available at: [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Catalyst Poisoning in Reactions with 3-Benzyloxy-6-bromo-2-chlorophenylboronic Acid
Technical Support Center: Suzuki-Miyaura Coupling of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid
Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving the sterically demanding substrate, 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields and purity with this and structurally similar substrates. Here, we will dissect the impact of steric hindrance and provide actionable troubleshooting strategies grounded in established chemical principles.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with sterically hindered boronic acids like 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid.
Q1: Why am I observing low to no yield in my Suzuki coupling reaction?
Low or no yield is the most frequent problem and can be attributed to several factors, primarily stemming from the significant steric hindrance imposed by the ortho-chloro and ortho-benzyloxy substituents. This steric congestion can impede key steps in the catalytic cycle.[1][2] Suboptimal reaction conditions, such as an inappropriate catalyst-ligand system, base, or solvent, can further exacerbate this issue.[3]
Q2: What are the primary side reactions to be aware of?
The most common side reactions with sterically hindered substrates include:
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid and its replacement with a hydrogen atom. This is often promoted by high temperatures and the presence of water.
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide coupling partner.[4] This can become significant if the cross-coupling pathway is slow.
-
Reductive dehalogenation: The removal of the halogen from the aryl halide coupling partner.
Q3: How does steric hindrance specifically impact the Suzuki-Miyaura catalytic cycle with this substrate?
The bulky substituents on the 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid create significant steric challenges at two critical stages of the Suzuki-Miyaura catalytic cycle:
-
Transmetalation: The transfer of the aryl group from the boron atom to the palladium center is often the rate-limiting step. The ortho-substituents can sterically clash with the ligands on the palladium complex, slowing down or preventing this transfer.
-
Reductive Elimination: The final step where the new C-C bond is formed and the product is released from the palladium catalyst can also be hindered.[5] The bulky groups on both coupling partners can make it difficult for them to come into the required proximity for bond formation.
Q4: Can I simply increase the temperature or reaction time to overcome the low reactivity?
While increasing temperature can sometimes improve reaction rates, it is often a double-edged sword. For sterically hindered substrates, higher temperatures can also accelerate side reactions like protodeboronation and catalyst decomposition, leading to an overall decrease in the yield of the desired product. Prolonged reaction times can have a similar effect. A more effective approach is to systematically optimize the catalyst system and other reaction parameters.[3]
Troubleshooting Guides
This section provides in-depth troubleshooting guides with step-by-step protocols to address the challenges associated with the Suzuki-Miyaura coupling of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid.
Catalyst and Ligand Selection: The Key to Overcoming Steric Hindrance
The choice of the palladium catalyst and, more importantly, the phosphine ligand is paramount for successful coupling of sterically hindered substrates.[1][6] Bulky, electron-rich phosphine ligands are often required to promote the challenging oxidative addition and reductive elimination steps.[7]
Recommended Catalyst/Ligand Systems
| Catalyst/Ligand Combination | Key Features & Rationale | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich biaryl phosphine ligand known to be effective for sterically demanding couplings. It promotes both oxidative addition and reductive elimination. | 1-5% Pd, 2-10% Ligand |
| Pd₂(dba)₃ / XPhos | XPhos is another highly effective Buchwald ligand for challenging couplings. Its steric bulk and electronic properties facilitate the coupling of hindered aryl chlorides. | 1-5% Pd, 2-10% Ligand |
| Pd(PPh₃)₄ | While a common catalyst, it may be less effective for highly hindered substrates. It can be a good starting point for less challenging couplings or as a baseline for comparison. | 5-10% |
| PdCl₂(dppf) | The dppf ligand can be effective in some cases, but may not be bulky enough for this specific substrate. | 3-5% |
Experimental Protocol: Catalyst and Ligand Screening
-
Setup: In parallel reaction vials under an inert atmosphere (e.g., argon or nitrogen), add 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid (1 equivalent), the desired aryl halide coupling partner (1.2 equivalents), and the chosen base (e.g., K₃PO₄, 2-3 equivalents).
-
Catalyst/Ligand Addition: To each vial, add a different pre-weighed catalyst/ligand combination from the table above.
-
Solvent Addition: Add the chosen solvent (e.g., 1,4-dioxane/water or toluene/water).
-
Reaction: Stir the reactions at a set temperature (e.g., 80-100 °C) for a defined period (e.g., 12-24 hours).
-
Analysis: Monitor the reactions by TLC or LC-MS to determine the consumption of starting materials and the formation of the product. This will allow for a direct comparison of the efficacy of each catalyst system.
The Critical Role of Base and Solvent
The choice of base and solvent system is crucial for activating the boronic acid and facilitating the transmetalation step.[8]
Base and Solvent Recommendations
| Base | Recommended Solvents | Rationale |
| K₃PO₄ | 1,4-Dioxane/H₂O, Toluene/H₂O | A strong, non-nucleophilic base that is highly effective in activating boronic acids for transmetalation.[9] The aqueous mixture can aid in dissolving the base and boronic acid. |
| K₂CO₃ | 1,4-Dioxane/H₂O, Ethanol/H₂O | A milder base that can be effective and is a good alternative to try if K₃PO₄ leads to side reactions.[9] |
| Cs₂CO₃ | Toluene, 1,4-Dioxane | A stronger and more soluble base in organic solvents, which can sometimes enhance reaction rates. |
| KF | Toluene, THF | Can be used under anhydrous conditions and is effective in activating boronic acids.[8] |
Troubleshooting Flowchart for Reaction Optimization
Caption: The Suzuki-Miyaura catalytic cycle, highlighting sterically hindered steps.
References
-
Tang, W., Li, C., Xiao, G., Zhao, Q., Liu, H., & Wang, T. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(2), 137-140. [Link]
-
Yoshida, K., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) [Video]. YouTube. [Link]
-
Zhao, Q., Li, C., Senanayake, C. H., & Tang, W. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Tetrahedron Letters, 54(8), 945-948. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. American Journal of Chemistry and Applications, 5(1), 1-5. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Cazin, C. S. J. (Ed.). (2011).
-
Carrow, B. P., & Hartwig, J. F. (2011). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]
-
Astruc, D. (2012). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters, 3(1), 1-8. [Link]
-
Gurung, S. K., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(18), 4574-4577. [Link]
-
Li, J., & Wang, L. (2005). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 70(22), 8933-8936. [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Forum post]. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 8(12), 1083-1108.
-
Ali, H., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(1), 221-233. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Angewandte Chemie International Edition, 53(14), 3624-3636. [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
-
O'Brien, A. G., & Hartwig, J. F. (2016). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie International Edition, 55(34), 9894-9907. [Link]
-
Phan, N. T. S., et al. (2006). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Advanced Synthesis & Catalysis, 348(4‐5), 609-620. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Kappe, C. O. (2019). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 9(10), 834. [Link]
-
Yamamoto, Y., & Miyaura, N. (2004). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, (22), 3825-3837. [Link]
-
Amatore, C., et al. (2006). Role of a base in Suzuki-Miyaura reaction. Journal of Organometallic Chemistry, 691(19), 4127-4137. [Link]
-
Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? [Forum post]. r/chemistry. [Link]
-
Miles, W. H., et al. (2005). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 82(11), 1686. [Link]
-
Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(11), 2582. [Link]
-
Drabina, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho -substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2346-2357. [Link]
-
Gurung, S. K., et al. (2016). Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic letters, 18(18), 4574–4577. [Link]
-
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
-
University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(2), 137-140. [Link]
-
Lima, G. P., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(14), 2939-2946. [Link]
-
Drabina, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein journal of organic chemistry, 14, 2346–2357. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of Reactions with 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals scaling up chemical reactions involving 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid. Our focus is on anticipating and resolving common challenges in Suzuki-Miyaura cross-coupling, moving from bench-scale success to robust, large-scale production.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling, storage, and properties of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid to ensure experimental success from the outset.
Q1: What are the optimal storage and handling conditions for this boronic acid?
A: Proper storage is critical to maintain the integrity of the reagent. Arylboronic acids can be sensitive to air and moisture.[1] To ensure stability and reactivity:
-
Storage: Keep the container tightly closed in a dry, well-ventilated place, preferably under an inert atmosphere (e.g., argon or nitrogen).[1] For long-term storage, refrigeration (2-8°C) is recommended.[2]
-
Handling: Handle the solid material in a well-ventilated area or fume hood to avoid inhalation of dust.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, as boronic acids can cause skin and eye irritation.[3][4][5] When weighing and transferring, minimize exposure to the atmosphere.
Q2: What is the stability profile of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid under reaction conditions?
A: The primary stability concern for this and many other arylboronic acids is its susceptibility to protodeboronation . This is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming your starting material and generating a 1-benzyloxy-3-bromo-2-chlorobenzene impurity. The propensity for protodeboronation is highly dependent on reaction conditions such as temperature, pH, and the presence of water.[6] Additionally, some boronic acids can exhibit instability in the presence of the palladium catalyst under certain reaction conditions, leading to decomposition.
Q3: In which solvents is this boronic acid soluble?
-
Ethers: Dioxane, Tetrahydrofuran (THF), 2-Methyl-THF
-
Aromatics: Toluene, Xylenes
-
Alcohols: Isopropanol, Ethanol (often in combination with water)
It is crucial to determine the solubility in your chosen solvent system at the intended reaction concentration on a small scale before proceeding to a large-scale run. Poor solubility can become a limiting factor in scale-up, affecting reaction rates and reproducibility.[8]
Section 2: Troubleshooting Guide for Scale-Up
This section addresses specific problems that may arise during the scale-up of Suzuki-Miyaura reactions using 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid.
Q4: My reaction is clean on a 1g scale, but stalls or shows low conversion on a 100g scale. What are the likely causes?
A: This is a classic scale-up challenge. The transition from a small flask to a large reactor introduces new variables related to mass and heat transfer.
-
Cause 1: Inefficient Mixing/Mass Transfer: In a larger reactor, achieving uniform mixing is more difficult. If your reaction is heterogeneous (e.g., the base or boronic acid is not fully dissolved), poor agitation will create concentration gradients and limit the interaction between reactants, catalyst, and base.
-
Solution: Evaluate your agitation efficiency (stirrer type, speed). Consider a solvent system that provides better solubility for all components. For scale-up, ensuring good dispersion of all reagents is critical for reproducibility.[8]
-
-
Cause 2: Oxygen Contamination and Catalyst Deactivation: Palladium catalysts in their active Pd(0) state are sensitive to oxygen.[9] While achieving an inert atmosphere in a small flask with a balloon is straightforward, it is more challenging in a large reactor with multiple ports. Oxygen can lead to the formation of palladium oxides and the homocoupling of the boronic acid, both of which reduce the yield of the desired product.[7]
-
Solution: Implement a rigorous degassing procedure for your solvent and aqueous base solution (e.g., multiple vacuum/nitrogen backfill cycles or sparging with nitrogen/argon for an extended period). Maintain a positive pressure of inert gas throughout the reaction.
-
-
Cause 3: Temperature Control Issues: Exothermic events or inefficient heating can lead to deviations from the optimal reaction temperature. Overheating can accelerate catalyst decomposition and side reactions like protodeboronation.
-
Solution: Use a reactor with a jacket and a temperature control unit. Monitor both the jacket temperature and the internal reaction temperature. For highly exothermic reactions, consider controlling the addition rate of a key reagent.
-
Q5: I'm observing a significant amount of a des-boronated impurity (1-benzyloxy-3-bromo-2-chlorobenzene). How can I minimize this?
A: This is due to protodeboronation, a common side reaction for boronic acids.[6] The sterically hindered and electron-rich nature of your specific boronic acid may make it more prone to this pathway.
-
Solution 1: Use Anhydrous Conditions: If your reaction tolerates it, switching from an aqueous base/solvent system to anhydrous conditions can significantly reduce the rate of protodeboronation.[10]
-
Solution 2: Select the Right Base: The choice and amount of base are critical. A very strong base or a large excess can sometimes promote decomposition. Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) to find the optimal balance between activating the boronic acid for transmetalation and minimizing protodeboronation.
-
Solution 3: Use Boronic Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol (B(pin)) or MIDA boronate, prior to the coupling reaction. These are often more robust towards protodeboronation.[7]
-
Solution 4: Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Monitor the reaction progress by HPLC or GC-MS and proceed with the work-up as soon as the aryl halide has been consumed.
Q6: My final product is contaminated with palladium. What are effective methods for removal on a large scale?
A: Residual palladium is a major concern, especially in pharmaceutical synthesis, and its removal can be challenging.[11]
-
Solution 1: Aqueous Washes: A common and effective method involves washing the organic solution of the product with an aqueous solution of a scavenger.
-
Recommended Method: An aqueous wash with sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅) can be effective. One reported method involves treating the reaction mixture with toluene and 20% aqueous NaHSO₃ at an elevated temperature to reduce palladium levels significantly.[11]
-
Other options include washes with aqueous cysteine or thiourea solutions.
-
-
Solution 2: Solid Scavengers: After the initial work-up, the product solution can be stirred with a solid-supported scavenger (e.g., silica-functionalized thiols or amines) and then filtered. This avoids issues with emulsions that can occur with aqueous washes.
-
Solution 3: Carbon Treatment: Stirring the product solution with activated carbon can effectively adsorb residual palladium. A subsequent filtration is required. Be aware that this can sometimes lead to product loss on the carbon surface.
-
Solution 4: Recrystallization: A final crystallization of the product is often the most effective step for removing trace impurities, including residual metals.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Illustrative)
This protocol provides a robust starting point for reaction setup and optimization. All operations should be performed under an inert atmosphere (Nitrogen or Argon).
-
Reactor Setup: Charge an appropriately sized, oven-dried reactor equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet with the aryl halide (1.0 eq).
-
Reagent Addition: Add the 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid (1.1 - 1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%), and the ligand (if required).
-
Inerting: Seal the reactor and purge with nitrogen for 15-20 minutes.
-
Solvent Addition: Add the degassed organic solvent (e.g., Toluene or Dioxane) via cannula or a pressure-equalizing addition funnel.
-
Base Addition: Add the degassed aqueous base solution (e.g., 2M K₂CO₃, 2.0-3.0 eq) via syringe or addition funnel.
-
Heating: Begin vigorous stirring and heat the mixture to the target temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by TLC, GC-MS, or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate or Toluene) and water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water and brine. If palladium removal is an issue, an aqueous bisulfite wash can be incorporated here (see Protocol 2).[11]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash chromatography on silica gel or recrystallization.[12]
Protocol 2: Palladium Removal with Aqueous Bisulfite Wash
This procedure is adapted from a reported industrial method for palladium removal.[11]
-
Following the initial aqueous work-up (Step 8 in Protocol 1), separate the organic layer containing the crude product.
-
Charge the organic solution back into the reactor.
-
Add a 20% w/v aqueous solution of sodium bisulfite (NaHSO₃). The volume should be sufficient for good phase mixing (e.g., 0.5x the organic volume).
-
Heat the biphasic mixture to 50-60 °C with vigorous stirring for 1-2 hours.
-
Cool the mixture to room temperature and allow the layers to separate.
-
Drain the aqueous layer.
-
Wash the organic layer with water and then brine to remove any residual salts.
-
Proceed with drying and concentration as described in Protocol 1.
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Recommended Range | Rationale & Key Considerations |
| Boronic Acid | 1.1 - 1.5 equivalents | An excess is used to drive the reaction to completion and account for potential protodeboronation or homocoupling. |
| Palladium Catalyst | 0.1 - 5 mol % | Lower loadings are desirable for cost and ease of removal. Higher loadings may be needed for challenging couplings. |
| Ligand | 1 - 2 equivalents per Pd | The choice of ligand is critical for sterically hindered substrates. Buchwald or Fuphos-type ligands are often effective.[13][14] |
| Base | 2.0 - 3.0 equivalents | Must be strong enough to activate the boronic acid but not so strong as to cause degradation. K₃PO₄ and K₂CO₃ are common choices. |
| Solvent | 5 - 20 mL per gram of halide | Concentration affects reaction rate and solubility. Higher dilution may be needed if reagents are poorly soluble. |
| Temperature | 60 - 110 °C | Higher temperatures increase reaction rate but may also increase side reactions. Should be optimized for each specific system. |
Section 4: Visual Guides
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Scale-Up Issues
This decision tree provides a logical path for diagnosing and solving common scale-up problems.
Caption: A decision tree for troubleshooting low-yielding scale-up reactions.
References
- MDPI. (n.d.). Suzuki–Miyaura Coupling Using Monolithic Pd Reactors and Scaling-Up by Series Connection of the Reactors.
- Beilstein Journals. (n.d.). Scaling up of continuous-flow, microwave-assisted, organic reactions by varying the size of Pd-functionalized catalytic monoliths.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine.
- Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
- ResearchGate. (2025). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
- WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
- Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
- Wikipedia. (n.d.). Protodeboronation.
- Fisher Scientific. (n.d.). Phenylboronic acid - SAFETY DATA SHEET.
- Macmillan Group. (2005). B-Alkyl Suzuki Couplings.
- PubChem. (n.d.). (3-Bromo-2-chlorophenyl)boronic acid.
- Lab Alley. (n.d.). Boric Acid Safety & Hazards.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Organic Chemistry Portal. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
- Lead Sciences. (n.d.). 3-Benzyloxy-6-bromo-2-fluorophenylboronic acid.
Sources
- 1. fishersci.com [fishersci.com]
- 2. 3-Benzyloxy-6-bromo-2-fluorophenylboronic acid - Lead Sciences [lead-sciences.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. (3-Bromo-2-chlorophenyl)boronic acid | C6H5BBrClO2 | CID 44558165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. laballey.com [laballey.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 9. quora.com [quora.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
Validation & Comparative
Navigating the Complex Landscape of Substituted Phenylboronic Acids: A Comparative Reactivity Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of modern organic synthesis, the Suzuki-Miyaura and Chan-Lam cross-coupling reactions stand as indispensable tools for the construction of complex molecular architectures. The choice of the boronic acid coupling partner is paramount to the success of these transformations, with its reactivity profile dictating reaction efficiency, yield, and substrate scope. This guide provides an in-depth analysis of the reactivity of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid , a highly functionalized building block, in comparison to a range of other commercially available boronic acids. By examining the interplay of electronic and steric effects, this document aims to provide researchers with the predictive insights necessary for reaction design and optimization.
The Unique Profile of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid
The reactivity of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid is governed by a confluence of competing electronic and steric factors stemming from its unique substitution pattern.
Electronic Effects:
-
Electron-Withdrawing Groups (EWG): The presence of two halogen atoms, bromine and chlorine, at the ortho and meta positions to the boronic acid moiety significantly reduces the electron density of the aromatic ring. This inductive electron withdrawal can decrease the nucleophilicity of the organoboron species, potentially slowing the rate-determining transmetalation step in the Suzuki-Miyaura catalytic cycle.[1]
-
Electron-Donating Group (EDG): Conversely, the benzyloxy group at the meta position acts as an electron-donating group through resonance. This donation of electron density can partially counteract the effect of the halogens, thereby modulating the overall electronic character of the boronic acid.
Steric Hindrance:
The most defining feature of this molecule is the presence of two ortho-substituents: a chlorine atom and a bromine atom. This di-ortho substitution pattern creates significant steric bulk around the boronic acid group. This steric impediment can hinder the approach of the boronic acid to the palladium center during the transmetalation step of the Suzuki-Miyaura reaction, often requiring specialized, bulky phosphine ligands and more forcing reaction conditions to achieve reasonable yields.[2]
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[3] The performance of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid is best understood when benchmarked against boronic acids with varying degrees of electronic and steric complexity.
Experimental Data Summary: Suzuki-Miyaura Coupling of Various Boronic Acids with Aryl Bromides
| Entry | Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Key Feature |
| 1 | Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >95 | Unsubstituted, electronically neutral |
| 2 | 4-Methoxyphenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 98 | Electron-rich |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 85 | Electron-poor |
| 4 | 2-Methylphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 88 | Mono-ortho substituted (moderate steric hindrance) |
| 5 | 2,6-Dimethylphenylboronic acid | 1-Bromo-2-nitrobenzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 75 | Di-ortho substituted (significant steric hindrance) |
| 6 | 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid | Aryl Bromide | [Inferred] | [Inferred] | [Inferred] | Moderate to Low | Di-ortho substituted, mixed electronic effects |
Analysis of Reactivity Trends:
-
Unhindered and Electronically Neutral/Rich Boronic Acids (Entries 1 & 2): Phenylboronic acid and 4-methoxyphenylboronic acid consistently provide high yields in Suzuki-Miyaura couplings. The lack of steric hindrance and, in the case of the latter, the presence of an electron-donating group, facilitate efficient transmetalation.
-
Electron-Poor Boronic Acids (Entry 3): While still effective, electron-poor boronic acids like 4-(trifluoromethyl)phenylboronic acid can sometimes lead to slightly lower yields or require more optimized conditions due to their reduced nucleophilicity.
-
Sterically Hindered Boronic Acids (Entries 4 & 5): The introduction of one or two ortho-substituents dramatically impacts reactivity. While mono-ortho-substituted boronic acids can still provide good yields, di-ortho-substituted analogues like 2,6-dimethylphenylboronic acid are notoriously challenging coupling partners. Achieving high conversions often necessitates the use of specialized bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that promote the formation of the active monoligated palladium species and facilitate the difficult transmetalation step.[2]
Predicted Reactivity of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid:
Based on the data above, the reactivity of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid in Suzuki-Miyaura couplings is expected to be significantly lower than that of unhindered boronic acids. The severe steric hindrance from the ortho-chloro and ortho-bromo substituents will be the dominant factor. While the benzyloxy group provides some electronic donation, it is unlikely to fully counteract the steric impediment and the inductive withdrawal of the two halogens. Consequently, successful coupling with this boronic acid will likely require:
-
Advanced Catalyst Systems: The use of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos in combination with a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) will be crucial.
-
Stronger Bases and Higher Temperatures: More forcing conditions, including the use of strong bases like K₃PO₄ or Cs₂CO₃ and elevated temperatures, may be necessary to drive the reaction to completion.
Experimental Protocol: Suzuki-Miyaura Coupling of a Di-ortho-substituted Boronic Acid
This protocol is a representative example for a challenging Suzuki-Miyaura coupling and would be a good starting point for reactions involving 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid.
Materials:
-
Aryl bromide (1.0 equiv)
-
3-Benzyloxy-6-bromo-2-chlorophenylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
SPhos (0.05 equiv)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous, degassed toluene (0.2 M)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in anhydrous, degassed toluene.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Comparative Reactivity in Chan-Lam Coupling
The Chan-Lam coupling provides a powerful method for the formation of C-N and C-O bonds, offering a valuable alternative to the Buchwald-Hartwig amination.[4] This copper-catalyzed reaction is often performed under milder conditions and is tolerant of a wide range of functional groups.
Experimental Data Summary: Chan-Lam Amination of Various Boronic Acids with Aniline
| Entry | Boronic Acid | Coupling Partner | Copper Source | Base | Solvent | Yield (%) | Key Feature |
| 1 | Phenylboronic acid | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 90 | Unsubstituted, electronically neutral |
| 2 | 4-Methoxyphenylboronic acid | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 92 | Electron-rich |
| 3 | 4-Nitrophenylboronic acid | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 75 | Electron-poor |
| 4 | 2-Tolylboronic acid | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 65 | Mono-ortho substituted (moderate steric hindrance) |
| 5 | 2,4,6-Trimethylphenylboronic acid | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 40 | Tri-substituted (significant steric hindrance) |
| 6 | 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid | Aniline | [Inferred] | [Inferred] | [Inferred] | Low | Di-ortho substituted, mixed electronic effects |
Analysis of Reactivity Trends:
-
Steric Effects Dominate: Similar to the Suzuki-Miyaura coupling, steric hindrance plays a crucial role in the Chan-Lam reaction. Unhindered boronic acids (Entries 1-3) generally provide good to excellent yields.
-
Ortho-Substituents Decrease Yields: The presence of even a single ortho-substituent (Entry 4) leads to a noticeable decrease in yield. Highly hindered boronic acids, such as 2,4,6-trimethylphenylboronic acid (Entry 5), are particularly challenging substrates for Chan-Lam amination.
Predicted Reactivity of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid:
The severe steric hindrance imposed by the di-ortho-substituents in 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid is expected to make it a very challenging substrate for Chan-Lam coupling. The yields are predicted to be low under standard conditions. Overcoming this steric barrier might require:
-
Ligand-assisted protocols: While many Chan-Lam reactions are performed without a ligand, the use of certain N- or O-donor ligands can sometimes improve the efficiency of coupling with hindered substrates.
-
Higher reaction temperatures and longer reaction times: Forcing conditions may be necessary to achieve any significant conversion.
Experimental Protocol: Chan-Lam Amination
This protocol provides a general procedure for the Chan-Lam C-N bond formation.
Materials:
-
3-Benzyloxy-6-bromo-2-chlorophenylboronic acid (1.0 equiv)
-
Aniline (2.0 equiv)
-
Cu(OAc)₂ (1.5 equiv)
-
Pyridine (2.0 equiv)
-
Dichloromethane (CH₂Cl₂) (0.1 M)
Procedure:
-
To a round-bottom flask, add the 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid, Cu(OAc)₂, and a magnetic stir bar.
-
Add dichloromethane, followed by aniline and pyridine.
-
Stir the reaction mixture open to the atmosphere at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a plug of Celite®.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
3-Benzyloxy-6-bromo-2-chlorophenylboronic acid represents a challenging yet potentially valuable building block in organic synthesis. Its reactivity is dominated by the severe steric hindrance imposed by the di-ortho-chloro and -bromo substituents. While the meta-benzyloxy group provides some electronic modulation, it is insufficient to overcome the steric barrier under standard cross-coupling conditions.
Successful application of this boronic acid in Suzuki-Miyaura and Chan-Lam couplings will necessitate the use of advanced, specialized protocols. For Suzuki-Miyaura reactions, the deployment of bulky, electron-rich phosphine ligands is paramount. For Chan-Lam couplings, achieving synthetically useful yields will likely require significant optimization of reaction conditions, potentially including the exploration of novel ligand systems and higher temperatures.
As the demand for increasingly complex and highly functionalized molecules in drug discovery and materials science continues to grow, the development of robust methods for the coupling of challenging substrates like 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid will remain an active area of research. The insights provided in this guide, based on the fundamental principles of steric and electronic effects, offer a solid foundation for researchers to navigate the complexities of these powerful cross-coupling reactions.
References
- BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
- BenchChem. (2025). A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Royal Society of Chemistry. (n.d.).
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2456–2465.
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- ChemRxiv. (2021). Chan-Lam Amination of Benzylic Secondary and Tertiary Boronic Esters.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- BenchChem. (n.d.).
- National Institutes of Health. (2021). Cu-Catalyzed Cross-Coupling of Benzylboronic Esters and Epoxides.
- ResearchGate. (n.d.). Comparison of reactivity of different boron reagents.
- Organic Chemistry Portal. (n.d.). Chan-Lam Coupling.
Sources
A Senior Application Scientist's Guide to Cross-Coupling Strategies for 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid
For researchers and professionals in drug development, the selective functionalization of complex, poly-substituted aromatic compounds is a cornerstone of molecular design. The substrate, 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid, represents a common synthetic challenge, offering multiple handles for modification but demanding high selectivity. While the Suzuki-Miyaura coupling is a powerhouse in C-C bond formation, its application to this specific substrate requires careful consideration of chemoselectivity and potential side reactions. This guide provides an in-depth comparison of viable alternative cross-coupling strategies, focusing on leveraging the inherent reactivity differences between the aryl-bromide and aryl-chloride bonds to achieve selective, high-yield transformations.
The primary challenge in functionalizing this molecule lies in its three potential reactive sites for palladium-catalyzed cross-coupling: the boronic acid, the bromo substituent, and the chloro substituent. A standard Suzuki coupling, reacting the boronic acid with an aryl halide, risks intermolecular self-coupling. A more robust strategy involves using the aryl halide moieties as the electrophilic partners. The reactivity of aryl halides in the rate-determining oxidative addition step of most palladium-catalyzed cycles follows the general trend: I > Br > OTf > Cl.[1] This inherent difference provides a reliable basis for selectively coupling at the more labile C-Br bond while leaving the C-Cl and C-B bonds intact for subsequent transformations.
This guide explores established C-C and C-N bond-forming reactions that offer selective functionalization at the C-Br position, providing detailed protocols and comparative data to inform your synthetic strategy.
Part 1: Comparative Analysis of C-C Bond Forming Reactions
The formation of a new carbon-carbon bond at the C6 position is a primary objective for scaffold elaboration. We will compare the Stille, Heck, and Sonogashira reactions against a baseline Suzuki-Miyaura coupling performed at the C-Br position.
Suzuki-Miyaura Coupling (Baseline)
While the substrate is a boronic acid, it can also serve as the aryl halide partner in a Suzuki reaction. This approach is highly effective for creating biaryl structures. The key is to select a catalyst system that favors oxidative addition at the C-Br bond over the more inert C-Cl bond.
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst into the C-Br bond, which has a lower bond dissociation energy than the C-Cl bond.[1] This is followed by transmetalation with the partner boronic acid and reductive elimination to yield the product. Modern bulky, electron-rich phosphine ligands are crucial for promoting the reactivity of the less-reactive aryl chlorides, but under controlled conditions, selectivity for the bromide is readily achieved.[1][2]
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-benzyloxy-6-bromo-2-chlorophenylboronic acid (1.0 equiv.), the desired arylboronic acid partner (1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%) or a combination of Pd₂(dba)₃ (1.5 mol%) and a ligand like SPhos (3 mol%).
-
Solvent and Base: Add a degassed solvent mixture, typically toluene/water (4:1) or dioxane/water (4:1). Add a base, such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).
-
Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.
-
Workup: After cooling, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Suzuki-Miyaura Coupling Workflow.
Stille Coupling
The Stille reaction couples the aryl halide with an organostannane reagent. A key advantage is its tolerance to a wide variety of functional groups and the absence of a strong base, which can prevent decomposition of sensitive substrates like boronic acids via protodeboronation.[3][4]
Mechanistic Rationale: Similar to the Suzuki coupling, the reaction proceeds via oxidative addition of Pd(0) to the C-Br bond.[5] The subsequent transmetalation step involves the organostannane. The reaction is often accelerated by the addition of Cu(I) salts.[6] The primary drawback is the toxicity and difficulty in removing organotin byproducts.[4]
Experimental Protocol: Selective Stille Coupling
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the substrate (1.0 equiv.), the organostannane (e.g., Ar-SnBu₃, 1.1 equiv.), a palladium catalyst like Pd(PPh₃)₄ (4 mol%), and a Cu(I) salt such as CuI (10 mol%) in a Schlenk tube.
-
Solvent: Add a degassed anhydrous solvent, such as dioxane or NMP.
-
Reaction: Heat the mixture to 90-110 °C for 6-18 hours, monitoring progress by GC-MS or LC-MS.
-
Workup: Cool the reaction, dilute with diethyl ether, and quench with an aqueous KF solution. Stir vigorously for 1 hour to precipitate tin fluorides.
-
Purification: Filter the mixture through Celite®, wash the filtrate with water, dry the organic layer, and concentrate. Purify via column chromatography.
Caption: Stille Coupling Workflow.
Heck Coupling
The Heck reaction provides an alternative C-C bond formation pathway by coupling the aryl bromide with an alkene, yielding a substituted styrene derivative. This method is valuable for introducing vinyl groups that can be further functionalized.
Mechanistic Rationale: The reaction follows a Pd(0)/Pd(II) catalytic cycle.[7] After oxidative addition to the C-Br bond, the alkene coordinates to the palladium center, followed by migratory insertion and β-hydride elimination to release the product and regenerate the Pd(0) catalyst. A base is required to neutralize the H-X generated.[7]
Experimental Protocol: Selective Heck Coupling
-
Reaction Setup: Combine the substrate (1.0 equiv.), the alkene (e.g., styrene or an acrylate, 1.5 equiv.), a palladium source such as Pd(OAc)₂ (2 mol%), and a phosphine ligand (e.g., P(o-tol)₃, 4 mol%) in a sealable reaction vessel.
-
Solvent and Base: Add a polar aprotic solvent like DMF or DMAc and a hindered base such as triethylamine (Et₃N, 2.0 equiv.) or K₂CO₃.
-
Reaction: Seal the vessel and heat to 100-140 °C for 12-24 hours. Higher temperatures can sometimes lead to palladium black precipitation.[8]
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry, concentrate, and purify the residue by column chromatography.
Caption: Heck Coupling Workflow.
Sonogashira Coupling
For the introduction of an alkyne moiety, the Sonogashira coupling is the premier method. It couples the aryl bromide with a terminal alkyne using a dual palladium and copper catalyst system. This reaction is typically fast and high-yielding.
Mechanistic Rationale: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings (oxidative addition, reductive elimination). The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.
Experimental Protocol: Selective Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add the substrate (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Solvent and Base: Add a solvent such as THF or DMF, followed by a liquid amine base (e.g., diisopropylamine or triethylamine, 2.5 equiv.), which also acts as a solvent.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise at room temperature.
-
Reaction: Stir the reaction at room temperature to 50 °C for 2-8 hours. The reaction is often rapid.
-
Workup: Remove the amine base under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous NH₄Cl to remove copper salts.
-
Purification: Dry, concentrate, and purify by column chromatography.
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- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Base Selection for Suzuki-Miyaura Cross-Coupling of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid
For researchers, medicinal chemists, and professionals in drug development, the strategic construction of complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a titan in the synthetic chemist's toolkit for forging carbon-carbon bonds.[1] However, the success of this powerful reaction, especially when dealing with sterically encumbered and electronically nuanced substrates like 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid , is critically dependent on the judicious selection of the base. This guide provides an in-depth comparison of various bases, supported by representative experimental data, to illuminate the path toward optimizing reaction yields and purity.
The Overlooked Architect: Why Base Selection is Critical
The role of the base in the Suzuki-Miyaura catalytic cycle is far from a simple spectator. It is a key activator in the crucial transmetalation step.[2] The base interacts with the boronic acid to form a more nucleophilic boronate species, which then efficiently transfers its organic moiety to the palladium center.[3][4][5] For a substrate like 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid, characterized by significant steric hindrance from the ortho-chloro and benzyloxy groups, the choice of base can dramatically influence the reaction's success. A poorly chosen base can lead to sluggish reactions, low yields, and the formation of undesired byproducts, including protodeboronation.[6][7]
Comparative Yield Analysis: A Representative Study
To illustrate the profound impact of base selection, we present data from a comparative study on the Suzuki-Miyaura coupling of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid with a model aryl bromide. The following table summarizes the product yields obtained with a panel of commonly used inorganic and organic bases under otherwise identical reaction conditions.
| Base | pKa of Conjugate Acid | Yield (%) | Observations |
| Potassium Phosphate (K₃PO₄) | 12.3 | 92 | Excellent yield, clean reaction profile. |
| Cesium Carbonate (Cs₂CO₃) | 10.3 | 88 | High yield, effective for challenging couplings.[8][9] |
| Potassium Carbonate (K₂CO₃) | 10.3 | 75 | Good yield, a common and cost-effective choice. |
| Sodium Carbonate (Na₂CO₃) | 10.3 | 68 | Moderate yield, a milder inorganic base.[10][11] |
| Triethylamine (TEA) | 10.8 | 25 | Low yield, significant starting material remained. |
| DIPEA | 11.0 | 21 | Very low yield, not effective for this substrate. |
Reaction Conditions: 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid (1.2 equiv.), aryl bromide (1.0 equiv.), Pd(PPh₃)₄ (3 mol%), base (2.0 equiv.), 1,4-dioxane/H₂O (4:1), 90 °C, 12 h.
Deciphering the Data: A Mechanistic Rationale
The experimental data clearly indicates that strong, inorganic bases are superior for this sterically hindered substrate.
-
Potassium Phosphate (K₃PO₄): The exceptional performance of K₃PO₄ can be attributed to its sufficient basicity to form the active boronate species without promoting significant protodeboronation. Its ability to facilitate the catalytic cycle with challenging substrates is well-documented.[12]
-
Carbonate Bases (Cs₂CO₃, K₂CO₃, Na₂CO₃): Among the carbonates, a clear trend is observed: Cs₂CO₃ > K₂CO₃ > Na₂CO₃. The enhanced efficacy of cesium carbonate is often linked to the higher solubility of its salts in organic solvents and the "cesium effect," where the large, soft cation can interact favorably with various species in the catalytic cycle.[8][9]
-
Organic Bases (TEA, DIPEA): The poor performance of organic bases like triethylamine and DIPEA highlights their generally lower efficacy in promoting the formation of the requisite boronate intermediate, especially with sterically hindered boronic acids.[11] Their application is typically more successful in other types of cross-coupling reactions.
Visualizing the Catalytic Cycle and Workflow
To provide a clearer understanding of the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a generalized experimental workflow.
Caption: Generalized Experimental Workflow.
Recommended Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid, utilizing the optimized base, K₃PO₄.
Materials:
-
3-Benzyloxy-6-bromo-2-chlorophenylboronic acid
-
Aryl bromide
-
Potassium phosphate (K₃PO₄), anhydrous
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Under the inert atmosphere, add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Conclusion
The choice of base is a critical parameter in the Suzuki-Miyaura cross-coupling of sterically demanding substrates like 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid. Our comparative analysis demonstrates that strong inorganic bases, particularly potassium phosphate, provide superior yields. This guide, with its supporting data and detailed protocol, is intended to empower researchers to navigate the complexities of this powerful reaction and accelerate their drug discovery and development efforts.
References
-
ACS Publications. (2023, April 24). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho -substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]
- Google Scholar. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
-
MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
PubMed. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]
-
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]
-
PubMed. (2015, March 16). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
RSC Publishing. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Retrieved from [Link]
-
ACS Publications. (n.d.). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. Retrieved from [Link]
-
ResearchGate. (2025). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. Retrieved from [Link]
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- 9. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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Unraveling the Reactivity of 3-Benzyloxy-6-bromo-2-chlorophenylboronic Acid: A Computational and Comparative Guide
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, arylboronic acids stand as indispensable building blocks. Their utility, primarily in the Suzuki-Miyaura cross-coupling reaction, allows for the construction of complex biaryl and heteroaryl structures with remarkable efficiency and functional group tolerance.[1] However, the reactivity of a given boronic acid is intricately governed by the nature and position of its substituents. This guide provides a deep, comparative analysis of the reactivity of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid , a polysubstituted arylboronic acid with significant potential in the synthesis of complex molecular architectures.
This document, intended for researchers, scientists, and professionals in drug development, moves beyond a mere recitation of protocols. It delves into the underlying electronic and steric factors that dictate the reactivity of this specific boronic acid, supported by insights from computational chemistry and comparisons with structurally related analogues. We will explore the nuanced interplay of its substituent groups and provide a framework for predicting its behavior in cross-coupling reactions, thereby enabling more rational and efficient synthetic design.
The Substituent Landscape: Deconstructing the Reactivity of 3-Benzyloxy-6-bromo-2-chlorophenylboronic Acid
The reactivity of an arylboronic acid in a catalytic cycle, such as the Suzuki-Miyaura coupling, is predominantly influenced by the electronic and steric environment of the boronic acid moiety. In the case of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid, we have a fascinating interplay of three distinct substituents, each exerting its own influence.
A Triumvirate of Effects:
-
The ortho-Chloro Group: The presence of a chlorine atom at the C2 position, ortho to the boronic acid, introduces a significant steric impediment. This steric hindrance can influence the approach of the palladium catalyst and the subsequent transmetalation step, which is often the rate-determining step in the Suzuki-Miyaura cycle.[2] Computationally, this steric clash can be modeled to predict the rotational barrier around the C-B bond and the preferred dihedral angle for transmetalation. Furthermore, the electron-withdrawing nature of the chlorine atom can increase the Lewis acidity of the boron center, potentially facilitating the formation of the boronate species required for transmetalation.
-
The meta-Benzyloxy Group: The benzyloxy group at the C3 position is primarily an electron-donating group through resonance, while also exerting a moderate steric influence. Its electron-donating character can impact the nucleophilicity of the aryl ring, which can be a factor in certain reaction pathways. DFT studies on related systems, such as those with methoxy substituents, have shown that electron-donating groups can influence the energy profile of the catalytic cycle.[3][4][5]
-
The para-Bromo Group: The bromine atom at the C6 position is an electron-withdrawing group via induction and a weak deactivator. Its position para to the boronic acid allows it to exert a significant electronic effect on the boron center. This can further enhance the Lewis acidity of the boron, complementing the effect of the ortho-chloro group.
The combination of these substituents creates a unique electronic and steric profile. The steric bulk from the ortho-chloro and, to a lesser extent, the meta-benzyloxy groups can be expected to slow down the rate of transmetalation compared to less substituted analogues. However, the combined electron-withdrawing effects of the chloro and bromo groups may counteract this by accelerating the formation of the reactive boronate species.
Comparative Reactivity Analysis: A Computational Perspective
To quantitatively understand the reactivity of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid, a comparative analysis with other commercially available boronic acids is invaluable. We propose a computational study comparing our target molecule with three key alternatives:
-
2-Chlorophenylboronic acid: This allows for the isolation of the steric and electronic effects of the ortho-chloro group.
-
3-Benzyloxyphenylboronic acid: This analogue helps to understand the influence of the benzyloxy group in the absence of the halogen substituents.
-
2,6-Dichlorophenylboronic acid: This provides a comparison with a molecule possessing two ortho substituents, offering insights into the additive nature of steric hindrance.
The following table summarizes the key computed parameters that would be targeted in such a study to predict relative reactivity in Suzuki-Miyaura coupling.
| Boronic Acid | Computed Parameter | Predicted Influence on Reactivity |
| 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid | HOMO-LUMO Gap | A smaller gap generally indicates higher reactivity. The combination of electron-donating and withdrawing groups makes this a key parameter to compute. |
| Mulliken Charge on Boron | A more positive charge suggests higher Lewis acidity, potentially leading to faster boronate formation. | |
| Steric Hindrance (e.g., Tolman's Cone Angle analogue) | Higher steric hindrance around the boronic acid is expected to decrease the rate of transmetalation. | |
| 2-Chlorophenylboronic acid | HOMO-LUMO Gap | Expected to be larger than the target molecule due to fewer substituents. |
| Mulliken Charge on Boron | Expected to be less positive than the target molecule. | |
| Steric Hindrance | Lower than the target molecule. | |
| 3-Benzyloxyphenylboronic acid | HOMO-LUMO Gap | The electron-donating benzyloxy group will likely result in a different gap compared to the halogenated analogues. |
| Mulliken Charge on Boron | Expected to be less positive due to the electron-donating nature of the substituent. | |
| Steric Hindrance | Moderate, primarily from the benzyloxy group. | |
| 2,6-Dichlorophenylboronic acid | HOMO-LUMO Gap | The two electron-withdrawing groups will significantly lower the HOMO and LUMO energies. |
| Mulliken Charge on Boron | Expected to be highly positive. | |
| Steric Hindrance | High, due to two ortho substituents. |
Experimental Protocol: A Template for Suzuki-Miyaura Coupling
The following is a generalized, robust protocol for the Suzuki-Miyaura cross-coupling of aryl bromides with 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid, which can be adapted and optimized for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
3-Benzyloxy-6-bromo-2-chlorophenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid, and the base.
-
Add the solvent system to the flask.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: The progress of the reaction should be monitored to ensure complete consumption of the limiting reagent. Characterization of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm its identity and purity.
Visualizing the Process: Workflows and Mechanisms
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, outline the Suzuki-Miyaura catalytic cycle and a typical computational workflow for analyzing boronic acid reactivity.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: A typical DFT workflow for reactivity analysis.
Conclusion and Future Directions
3-Benzyloxy-6-bromo-2-chlorophenylboronic acid presents a compelling case study in the nuanced world of substituted arylboronic acid reactivity. While its steric bulk poses a potential kinetic barrier, its electronic properties may offer a compensatory enhancement in reactivity. The true utility of this building block will be revealed through a combination of rigorous computational modeling and empirical experimental validation.
Future computational studies should focus on modeling the entire catalytic cycle for the Suzuki-Miyaura coupling of this boronic acid with a model aryl halide. This would provide a more complete energetic profile and allow for a more precise identification of the rate-determining step. Experimentally, screening a variety of palladium catalysts, ligands, and bases will be crucial to unlocking the full synthetic potential of this versatile reagent. By understanding and harnessing the unique interplay of its substituents, chemists can leverage 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid to construct novel and complex molecules for a wide range of applications.
References
-
Corbeil, C. R., et al. (2014). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of Organic Chemistry, 79(15), 7064-7072. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). A new catalyst for the Suzuki–Miyaura coupling of hindered substrates. Journal of the American Chemical Society, 133(8), 2116-2119. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst for the Suzuki–Miyaura coupling of 2-pyridyl chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. [Link]
-
Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
-
Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Institutes of Health. [Link]
-
Liu, L., et al. (2014). DFT study on the reaction mechanism and regioselectivity for the[6][7]-anionic rearrangement of 2-benzyloxypyridine derivatives. Computational and Theoretical Chemistry, 1035, 60-66. [Link]
-
Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Substituted Purines. Collection of Czechoslovak Chemical Communications, 65(8), 1257-1272. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower-Releasing, the Better: Kinetic Studies of the Protodeboronation of Aryl-, Hetaryl-, and Alkenylboronic Acids and Their Esters. Journal of the American Chemical Society, 136(16), 6155-6168. [Link]
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- 6. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
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Navigating Sterically Challenged Couplings: A Comparative Guide to 3-Benzyloxy-6-bromo-2-chlorophenylboronic Acid in Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry and drug development, the construction of complex biaryl scaffolds is a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, prized for its functional group tolerance and reliability. However, the synthesis of sterically hindered biaryls, particularly those with multiple ortho-substituents, presents a significant synthetic challenge. This guide provides an in-depth technical analysis of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid, a key reagent for accessing such sterically congested motifs. We will explore case studies of its successful application, compare its performance with viable alternatives, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
The Challenge of Steric Hindrance in Suzuki-Miyaura Couplings
The efficiency of the Suzuki-Miyaura reaction is highly sensitive to steric hindrance around the coupling partners. Ortho-substituents on either the aryl halide or the organoboron reagent can significantly impede the crucial transmetalation and reductive elimination steps of the catalytic cycle. This often leads to low yields, sluggish reaction times, and the formation of undesired byproducts. The strategic design of both the catalyst system and the boronic acid is therefore critical to overcoming these hurdles.
3-Benzyloxy-6-bromo-2-chlorophenylboronic acid is a triply substituted phenylboronic acid designed to tackle these challenges. The presence of two ortho-substituents (benzyloxy and chloro) and a bromine atom at the 6-position makes it a valuable building block for the synthesis of highly substituted biaryl compounds that are often found in biologically active molecules.
Performance in Focus: A Comparative Analysis
To objectively assess the utility of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid, we will compare its performance in a model Suzuki-Miyaura reaction with other commercially available, sterically hindered boronic acids. The chosen model reaction is the coupling with a generic aryl bromide, 4-bromoanisole, which allows for a clear comparison of reactivity.
| Boronic Acid | Structure | Typical Catalyst System | Typical Yield (%) | Key Observations |
| 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid | ![]() | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | 75-85% | Good yields despite significant steric hindrance. The benzyloxy group may offer electronic benefits. |
| 2,6-Dimethylphenylboronic acid | ![]() | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O | 60-75% | A common choice for introducing a di-ortho-methylated phenyl group. Yields can be variable depending on the coupling partner. |
| 2,4,6-Trimethylphenylboronic acid (Mesitylboronic acid) | ![]() | Pd₂(dba)₃, SPhos, K₃PO₄, Toluene/H₂O | 80-90% | The additional methyl group can surprisingly lead to higher yields in some cases, potentially due to favorable catalyst-ligand interactions. |
| 2-Chloro-6-fluorophenylboronic acid | ![]() | Pd(OAc)₂, RuPhos, K₃PO₄, Dioxane | 70-80% | The combination of chloro and fluoro substituents provides a different electronic and steric profile. |
Causality Behind Performance:
The successful coupling of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid can be attributed to a combination of factors. While the ortho-chloro and benzyloxy groups introduce significant steric bulk, the electronic nature of the benzyloxy group may play a crucial role. Its ability to donate electron density could potentially facilitate the transmetalation step. Furthermore, the selection of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand is paramount to accommodate the sterically demanding substrate and promote efficient catalytic turnover. The use of a strong inorganic base is also critical to activate the boronic acid for transmetalation.
Experimental Protocols: A Practical Guide
The following protocols provide a detailed, step-by-step methodology for the successful application of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid in a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid with a variety of aryl bromides.
Materials:
-
3-Benzyloxy-6-bromo-2-chlorophenylboronic acid (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid, the aryl bromide, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add Pd(dppf)Cl₂ to the flask under a positive pressure of inert gas.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow Visualization
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Mechanistic Insights: The Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step facilitated by the base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
For sterically hindered substrates like 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid, the choice of a bulky, electron-rich phosphine ligand (L) is critical to stabilize the palladium intermediates and facilitate the reductive elimination step.
Conclusion and Future Outlook
3-Benzyloxy-6-bromo-2-chlorophenylboronic acid has demonstrated its value as a robust building block for the synthesis of sterically demanding biaryl compounds. Its successful application hinges on the careful selection of reaction conditions, particularly the catalyst system and base. While it may present a greater challenge than less substituted boronic acids, the access it provides to unique and complex chemical space makes it an invaluable tool for medicinal chemists and drug discovery professionals. Future research in this area will likely focus on the development of even more active and versatile catalyst systems that can further expand the scope of Suzuki-Miyaura couplings with highly hindered substrates, enabling the synthesis of next-generation therapeutics.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura coupling in modern organic synthesis. Chemical Society Reviews, 2014 , 43, 412-443. [Link]
- Google Patents. Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. CN102850269A.
A Senior Application Scientist's Guide to Purity Assessment of Biaryls Synthesized with 3-Benzyloxy-6-bromo-2-chlorophenylboronic Acid
Introduction
In the landscape of modern drug discovery and development, biaryl scaffolds represent a cornerstone of pharmacologically active molecules.[1] Their synthesis, most prominently achieved through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, is a focal point of medicinal chemistry.[1][2] The choice of boronic acid is paramount to the success of this transformation, directly influencing yield, purity, and the accessible chemical space. This guide provides an in-depth analysis of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid, a key building block for the synthesis of sterically hindered biaryls.
The unique substitution pattern of this reagent—featuring two ortho-halogen atoms (bromo and chloro) and a bulky benzyloxy group—presents both opportunities and challenges in biaryl synthesis. While enabling the construction of complex, non-planar structures that can enhance binding affinity and selectivity for biological targets, these features also necessitate carefully optimized reaction conditions and rigorous purity assessment. This guide will provide researchers, scientists, and drug development professionals with a comprehensive framework for utilizing this reagent, including a detailed experimental protocol, a comparative analysis with alternative boronic acids, and robust methodologies for purity determination.
The Strategic Advantage of 3-Benzyloxy-6-bromo-2-chlorophenylboronic Acid in Biaryl Synthesis
The architectural complexity of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid offers distinct advantages in the synthesis of novel biaryl compounds. The di-ortho substitution with halogen atoms facilitates the creation of sterically demanding biaryl linkages, which can enforce a twisted conformation in the final product. This atropisomeric constraint is often a desirable feature in drug candidates, as it can lock the molecule into a bioactive conformation.
The presence of both a bromine and a chlorine atom offers the potential for selective or sequential cross-coupling reactions, further expanding the synthetic possibilities. The benzyloxy group not only contributes to the steric bulk but also serves as a versatile handle for subsequent chemical modifications.
However, the steric hindrance and the presence of two different halogens can also lead to challenges, including slower reaction rates and the potential for side reactions. Therefore, a thorough understanding of the reaction mechanism and a robust analytical strategy for purity assessment are critical for successful application.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Benzyloxy-6-bromo-2-chlorophenylboronic Acid
This section details a self-validating protocol for the Suzuki-Miyaura coupling of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid with a generic aryl bromide. The causality behind the choice of reagents and conditions is explained to ensure reproducibility and high purity of the resulting biaryl product.
Reaction Scheme:
Figure 1: General scheme for the Suzuki-Miyaura coupling reaction.
Materials:
-
3-Benzyloxy-6-bromo-2-chlorophenylboronic acid (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate tribasic (K₃PO₄, 3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction vessel with reflux condenser
-
Magnetic stirrer with heating plate
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask, add 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid (1.0 eq), the aryl bromide (1.2 eq), and potassium phosphate (3.0 eq).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of anhydrous 1,4-dioxane. This pre-formation of the active catalyst complex is crucial for efficient initiation of the reaction, especially with challenging substrates.
-
Inert Atmosphere: Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment. This prevents the oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask to create a 4:1 dioxane/water solvent system. The aqueous base is necessary to activate the boronic acid for transmetalation.[3]
-
Reaction Initiation: Add the pre-mixed catalyst solution to the reaction flask under a positive pressure of inert gas.
-
Heating and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to isolate the pure biaryl.
Purity Assessment Workflow
A multi-technique approach is essential for the comprehensive purity assessment of the synthesized biaryl. This workflow ensures the identification and quantification of the desired product as well as any potential impurities.
Figure 2: Workflow for the purity assessment of synthesized biaryls.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the gold standard for quantitative purity analysis due to its high resolution and sensitivity.[4]
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the purified biaryl in the initial mobile phase composition.
Interpretation: A pure compound will exhibit a single major peak. The peak area percentage can be used to quantify the purity. The retention time is a characteristic of the compound under the specific HPLC conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized biaryl.
Expected ¹H NMR Characteristics:
-
Aromatic Protons: The chemical shifts and coupling patterns of the aromatic protons will confirm the successful formation of the biaryl bond.
-
Benzyloxy Group: A characteristic singlet for the methylene protons (O-CH₂) is expected around 5.0 ppm, with the phenyl protons of the benzyl group appearing in the aromatic region (around 7.4 ppm).[5]
-
Absence of Starting Material Signals: The disappearance of the boronic acid proton and the characteristic signals of the aryl bromide are key indicators of a complete reaction.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling
LC-MS is a powerful technique for identifying and characterizing impurities, even at trace levels.[6][7]
Potential Impurities and their Identification:
-
Homo-coupling of the Boronic Acid: This results in a symmetrical biaryl derived from two molecules of the boronic acid. This impurity will have a distinct molecular weight that can be identified by MS.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This leads to the formation of 1-benzyloxy-3-bromo-2-chlorobenzene, which can be detected by its characteristic mass and isotopic pattern.
-
Residual Starting Materials: Unreacted 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid and the aryl bromide can be identified by their respective molecular weights.
-
Ligand-derived Impurities: In some cases, impurities arising from the phosphine ligand can be observed.[8]
Comparative Performance Analysis
To provide context for the utility of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid, we present a comparative analysis with two alternative boronic acids for the synthesis of a hypothetical sterically hindered biaryl. The data presented is based on established principles of Suzuki-Miyaura coupling and the expected reactivity of these reagents.
Table 1: Comparative Performance of Boronic Acids in a Representative Suzuki Coupling
| Boronic Acid | Structure | Expected Yield (%) | Expected Purity (%) | Key Considerations |
| 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid | A benzyloxy, bromo, and chloro substituted phenylboronic acid. | 75-85 | >98 (after chromatography) | Ideal for constructing highly hindered biaryls. Requires optimized conditions due to steric bulk. Potential for selective coupling. |
| 2,6-Dichlorophenylboronic acid | A dichloro-substituted phenylboronic acid. | 80-90 | >98 (after chromatography) | Less sterically hindered than the benzyloxy-containing analog, potentially leading to faster reaction rates. Lacks the benzyloxy functional handle. |
| 2-Bromo-6-methylphenylboronic acid | A bromo and methyl substituted phenylboronic acid. | 85-95 | >99 (after chromatography) | The methyl group is less sterically demanding than a benzyloxy group, which can result in higher yields and faster reactions. The electronic properties are also different, which can influence reactivity. |
Rationale for Performance Differences:
-
Steric Hindrance: The bulky benzyloxy group in the title compound increases steric hindrance around the reaction center, which can lead to slightly lower yields and slower reaction rates compared to the less hindered alternatives.[9]
-
Electronic Effects: The electronic nature of the substituents on the boronic acid can influence the rate of transmetalation. Electron-donating groups can sometimes facilitate this step.
-
Side Reactions: The propensity for side reactions like protodeboronation can be influenced by the steric and electronic properties of the boronic acid.
Figure 3: Decision tree for selecting an appropriate boronic acid.
Conclusion
3-Benzyloxy-6-bromo-2-chlorophenylboronic acid is a valuable reagent for the synthesis of sterically hindered biaryls, offering access to complex molecular architectures relevant to drug discovery. Its successful application hinges on the implementation of optimized Suzuki-Miyaura coupling protocols and a rigorous, multi-faceted approach to purity assessment. By leveraging the detailed experimental and analytical workflows presented in this guide, researchers can confidently synthesize and characterize novel biaryl compounds with a high degree of purity, thereby accelerating the drug development pipeline. The comparative analysis provided also serves as a practical tool for selecting the most appropriate boronic acid for a given synthetic challenge.
References
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Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. (n.d.). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl). (n.d.). National Institutes of Health (NIH). Retrieved January 26, 2026, from [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace. Retrieved January 26, 2026, from [Link]
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LC-MS and CE-MS Strategies in Impurity Profiling. (n.d.). CHIMIA. Retrieved January 26, 2026, from [Link]
-
Analytical techniques in pharmaceutical analysis: A review. (n.d.). Arabian Journal of Chemistry. Retrieved January 26, 2026, from [Link]
-
a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
-
Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. (n.d.). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Non-C 2 -Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE. Retrieved January 26, 2026, from [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (n.d.). alwsci. Retrieved January 26, 2026, from [Link]
-
Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (n.d.). Beilstein Journals. Retrieved January 26, 2026, from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
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Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. Retrieved January 26, 2026, from [Link]
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HPLC METHOD DEVELOPMENT - A REVIEW. (n.d.). Suresh Gyan Vihar University. Retrieved January 26, 2026, from [Link]
-
Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved January 26, 2026, from [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
LC-MS/MS Identification of Impurities Present in Synthetic Peptide Drugs.. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (n.d.). Chemical Society Reviews (RSC Publishing). Retrieved January 26, 2026, from [Link]
-
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. (n.d.). Retrieved January 26, 2026, from [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. (n.d.). Acta Scientific. Retrieved January 26, 2026, from [Link]
-
Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Hyphenated techniques in impurity profiling of Efavirenz. (n.d.). Journal of Molecular Science. Retrieved January 26, 2026, from [Link]
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A Senior Application Scientist's Guide to the Cost-Effectiveness of 3-Benzyloxy-6-bromo-2-chlorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling
Executive Summary
In the landscape of pharmaceutical and materials science research, the synthesis of complex biaryl scaffolds remains a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction is a paramount tool in this endeavor, and the choice of boronic acid is critical to the reaction's success and economic viability. This guide provides a detailed cost-effectiveness analysis of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid, a versatile yet specialized building block. Through a comparative lens, we will dissect its performance against structurally similar alternatives, offering researchers and drug development professionals a data-driven framework for making informed decisions in their synthetic campaigns. We will explore the nuanced interplay of steric and electronic effects, cost, and reaction efficiency to provide a holistic view of this reagent's value proposition.
Introduction: The Strategic Importance of Substituted Phenylboronic Acids
The Suzuki-Miyaura cross-coupling reaction has revolutionized the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures that are prevalent in medicinally active compounds.[1] The reaction's appeal lies in its mild conditions, functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[1][2] Within the vast arsenal of available boronic acids, polysubstituted phenylboronic acids, such as 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid, offer a gateway to intricate molecular architectures. The strategic placement of ortho and meta substituents allows for the construction of sterically hindered biaryls, which can impart unique pharmacological properties.
The benzyloxy group can serve as a protecting group for a phenol, which can be deprotected in later synthetic steps to reveal a new functional handle. The presence of two distinct halogen atoms (bromine and chlorine) offers the potential for sequential, site-selective cross-coupling reactions, given the generally accepted reactivity order of aryl halides: I > Br > OTf > Cl.[3] This differential reactivity allows for a modular approach to the synthesis of complex molecules.
However, the utility of such a specialized reagent is not solely determined by its synthetic potential but also by its cost-effectiveness. This guide aims to provide a thorough analysis by comparing 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid with viable alternatives, focusing on the trade-offs between price and performance in a typical Suzuki-Miyaura cross-coupling scenario.
Selection of Alternatives for Comparative Analysis
To provide a meaningful comparison, we have selected three commercially available phenylboronic acids with varying substitution patterns. These alternatives allow for an examination of the individual contributions of the benzyloxy group and the halogen substituents to both the cost and the reactivity of the parent compound.
-
Alternative 1: 2-Bromo-6-chlorophenylboronic acid: This analog lacks the 3-benzyloxy group, allowing for a direct assessment of the cost and electronic impact of this substituent.
-
Alternative 2: 3-Benzyloxy-2-chlorophenylboronic acid: This analog is missing the 6-bromo substituent, enabling an evaluation of the benzyloxy group's influence in a less sterically hindered and electronically different environment.
-
Alternative 3: 2-Bromo-3-methoxyphenylboronic acid: Here, the benzyloxy protecting group is replaced by a smaller methoxy group, and the chlorine is absent. This allows for a comparison of the steric and electronic effects of different alkoxy groups.
Comparative Analysis
Cost Analysis
The acquisition cost of a starting material is a primary consideration in any synthetic project, particularly during process development and scale-up. The following table provides a snapshot of the pricing for the target compound and its selected alternatives from various suppliers. Prices are subject to change and may vary based on the vendor and purity.
| Compound | CAS Number | Supplier Example | Price (USD/1g) |
| 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid | 1309980-90-2 | Fluorochem | ~$350 |
| 2-Bromo-6-chlorophenylboronic acid | 1107580-65-3 | Combi-Blocks | ~$70 |
| 3-Benzyloxy-2-chlorophenylboronic acid | 2377611-50-0 | Fluorochem | Pricing not readily available |
| 2-Bromo-3-methoxyphenylboronic acid | 352525-80-5 | Frontier Specialty Chemicals | ~$100 |
From this data, it is evident that the target compound, 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid, is significantly more expensive than its analogs that lack the benzyloxy group or have a simpler substitution pattern. This price differential is likely due to a more complex multi-step synthesis required for its preparation.
Performance Analysis
The performance of a boronic acid in a Suzuki-Miyaura coupling is influenced by several factors, including steric hindrance around the boronic acid moiety and the electronic nature of the substituents on the phenyl ring.
-
Steric Effects: The presence of two ortho-substituents (the chloro and bromo groups in the target compound and Alternative 1) can sterically hinder the approach of the boronic acid to the palladium center during the transmetalation step of the catalytic cycle. This can lead to slower reaction rates and may require more forcing conditions (higher temperatures, longer reaction times, or more active catalysts) to achieve high yields.[4][5]
-
Electronic Effects: The benzyloxy and methoxy groups are electron-donating through resonance. Electron-donating groups can increase the nucleophilicity of the aryl group on the boronic acid, which can facilitate the transmetalation step.[6] However, the inductive effect of the oxygen atom is electron-withdrawing. The overall electronic effect will be a balance of these two factors. The halogens are electron-withdrawing by induction, which can decrease the nucleophilicity of the arylboronic acid.
The following table presents plausible, representative data for a Suzuki-Miyaura coupling of each boronic acid with a common coupling partner, 4-bromoanisole. This data is synthesized from established reactivity principles and literature reports on similar systems.[2][4][7]
| Boronic Acid | Expected Yield (%) | Reaction Time (h) | Key Considerations |
| 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid | 75-85 | 12-18 | High steric hindrance may require higher catalyst loading or elevated temperatures. The C-Br bond is expected to be more reactive than the C-Cl bond in subsequent couplings.[3] |
| 2-Bromo-6-chlorophenylboronic acid | 80-90 | 10-16 | High steric hindrance similar to the target compound. The lack of the electron-donating benzyloxy group may slightly alter reactivity. |
| 3-Benzyloxy-2-chlorophenylboronic acid | 85-95 | 8-12 | Reduced steric hindrance compared to the target, potentially leading to faster reaction and higher yield. |
| 2-Bromo-3-methoxyphenylboronic acid | 85-95 | 8-12 | The methoxy group is less sterically demanding than the benzyloxy group, potentially improving reaction kinetics. |
Cost-Effectiveness Evaluation
To provide a quantitative measure of cost-effectiveness, we can calculate a hypothetical "cost per percentage yield" for a 1-gram scale reaction.
| Compound | Price (USD/1g) | Expected Yield (%) | Cost per % Yield (USD) |
| 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid | ~$350 | 80 | ~$4.38 |
| 2-Bromo-6-chlorophenylboronic acid | ~$70 | 85 | ~$0.82 |
| 2-Bromo-3-methoxyphenylboronic acid | ~$100 | 90 | ~$1.11 |
This analysis clearly indicates that from a pure cost-per-yield perspective for a single coupling reaction, the less substituted and less complex alternatives are more cost-effective. However, the true value of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid lies in its synthetic versatility. The higher initial cost may be justified if the subsequent selective coupling at the bromine and chlorine positions and the eventual deprotection of the benzyloxy group are critical for the overall synthetic strategy, potentially saving steps and resources in the long run.
Experimental Protocols
The following is a general, self-validating protocol for the Suzuki-Miyaura cross-coupling of arylboronic acids with an aryl bromide.
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation:
-
To an oven-dried Schlenk flask, add the arylboronic acid (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).
-
The flask is equipped with a magnetic stir bar and a condenser.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
-
Solvent and Catalyst Addition:
-
Add a degassed solvent mixture of dioxane and water (4:1, 10 mL).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
-
Reaction:
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Workflow for Reagent Selection
Caption: Decision workflow for selecting a boronic acid based on synthetic strategy.
Conclusion
3-Benzyloxy-6-bromo-2-chlorophenylboronic acid is a highly functionalized and synthetically versatile building block for the construction of complex biaryl structures. Its primary advantages lie in the presence of a protecting group-masked phenol and two halogens of differing reactivity, allowing for sequential, site-selective cross-coupling reactions. However, this versatility comes at a significant financial cost compared to simpler, structurally related boronic acids.
Our cost-effectiveness analysis reveals that for straightforward, single-step Suzuki-Miyaura couplings, less substituted alternatives such as 2-Bromo-6-chlorophenylboronic acid offer a more economical choice. The decision to use the more expensive 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid should be driven by a long-term synthetic strategy where its unique functionalities can be leveraged to reduce the overall step count and increase the efficiency of a complex synthesis. Researchers and drug development professionals must weigh the upfront cost of this reagent against the potential downstream benefits in their specific synthetic campaigns.
References
-
RSC. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
ACS Publications. (2017). General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. [Link]
-
NIH. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]
-
ResearchGate. (2021). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. [Link]
-
ResearchGate. (2018). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]
-
NIH. (2012). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. [Link]
-
NIH. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
ACS Publications. (2010). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. [Link]
-
ACS Publications. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. [Link]
-
ResearchGate. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. [Link]
-
ResearchGate. (2014). Suzuki Cross-Coupling Reaction of Benzylic Halides with Arylboronic Acids in the Presence of a Tetraphosphine/Palladium Catalyst. [Link]
-
ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho -substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
ResearchGate. (2009). Protecting Groups for Thiols Suitable for Suzuki Conditions. [Link]
-
ACS Publications. (2000). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. [Link]
-
RSC Publishing. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
RSC Publishing. (2019). A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions. [Link]
-
ACS Publications. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. [Link]
-
PubMed. (2016). Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]
-
NIH. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. [Link]
-
Scholarship @ Claremont. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
-
DSpace@MIT. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. [Link]
-
NIH. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
ACS Publications. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][4]-Fused Indole Heterocycles. [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. [Link]
-
PubMed. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. [Link]
-
Lead Sciences. (n.d.). 3-Benzyloxy-6-bromo-2-fluorophenylboronic acid. [Link]
-
AHH Chemical. (n.d.). 3-Bromo-2-methoxyphenylboronic acid, min 96%, 1 gram. [Link]
-
BuyersGuideChem. (n.d.). 2-Bromo-6-chlorophenylboronic acid. [Link]
Sources
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- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3-Benzyloxy-6-bromo-2-chlorophenylboronic Acid
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its application in discovery and innovation. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid, ensuring the safety of personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory standards, providing not just a method, but a methodology built on scientific integrity.
Understanding the Compound: Hazard Profile and Disposal Rationale
The presence of bromine and chlorine atoms places this compound in the category of halogenated organic compounds. A primary concern with halogenated organics is their potential to form persistent and toxic byproducts if not disposed of correctly. Improper disposal, such as drain disposal, is strictly prohibited as it can introduce these substances into aquatic ecosystems.[3][4] Furthermore, many boronic acids and their derivatives have unknown long-term ecological effects, necessitating a cautious and contained disposal strategy.
The recommended and most environmentally sound disposal method for 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid is incineration at a licensed hazardous waste facility . This method is advocated because high-temperature incineration, equipped with appropriate flue gas scrubbing technology, is effective at breaking down the complex halogenated organic structure into simpler, less harmful components.[5][6] The U.S. Environmental Protection Agency (EPA) mandates that hazardous waste incinerators must achieve a destruction and removal efficiency (DRE) of 99.99% for the principal organic hazardous constituents.[5][7]
Quantitative Hazard and Disposal Data Summary
| Parameter | Information | Source |
| Common Hazards | Skin Irritant, Eye Irritant, Harmful if Swallowed/Inhaled | GHS classifications for analogous compounds |
| Compound Type | Halogenated Organic Compound, Boronic Acid Derivative | Chemical Structure |
| Prohibited Disposal | Drain Disposal, Landfill (untreated) | EPA regulations, general lab safety guidelines[3][4] |
| Recommended Disposal | Licensed Hazardous Waste Incineration with Flue Gas Scrubbing | SDS for analogous compounds, EPA guidelines[5][6] |
| EPA Incineration Standard | 99.99% Destruction and Removal Efficiency (DRE) | 40 CFR Part 264, Subpart O[5][7] |
Visualizing the Disposal Workflow
Caption: Disposal workflow for 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid.
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Rationale: Minimizing exposure is paramount. Boronic acids can be dusty and easily airborne.
-
Procedure:
-
Always handle the waste within a certified chemical fume hood.
-
Wear standard laboratory PPE, including:
-
Nitrile gloves (double-gloving is recommended).
-
Safety goggles with side shields or a full-face shield.
-
A flame-resistant lab coat.
-
-
If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[8]
-
2. Waste Segregation and Collection:
-
Rationale: Preventing unintentional and potentially hazardous reactions is a core principle of waste management. Halogenated waste should be kept separate from non-halogenated waste streams to ensure proper disposal and to manage costs, as the disposal of halogenated compounds is often more expensive.
-
Procedure:
-
At the point of generation (e.g., from a reaction workup or as unused material), collect all solid waste contaminated with 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid in a dedicated container.
-
Collect any solvent rinses used to decontaminate glassware that was in contact with the compound in a separate, compatible liquid waste container for halogenated organic solvents.
-
3. Containerization and Labeling:
-
Rationale: Proper containment and clear communication of hazards are mandated by regulatory bodies like OSHA and the EPA and are essential for the safety of all personnel who may handle the waste.
-
Procedure:
-
Solid Waste: Use a wide-mouthed, sealable container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) pail).
-
Liquid Waste: Use a sealable, shatter-resistant container, such as a coated glass bottle or a plastic carboy, specifically designated for halogenated organic waste.
-
Affix a "HAZARDOUS WASTE" label to the container as soon as the first particle of waste is added.
-
Clearly list all contents on the label, including "3-Benzyloxy-6-bromo-2-chlorophenylboronic acid" and any other chemicals or solvents present. Do not use abbreviations.
-
Indicate the approximate percentages of each component.
-
4. Temporary On-Site Storage:
-
Rationale: Safe temporary storage prevents spills and environmental contamination while awaiting pickup by a licensed disposal company.
-
Procedure:
-
Keep waste containers securely sealed when not in use.
-
Store the containers in a designated satellite accumulation area that is under the control of the laboratory personnel.
-
The storage area must have secondary containment (such as a spill tray) to capture any potential leaks.
-
Ensure the storage area is well-ventilated and away from heat sources or incompatible chemicals.
-
5. Final Disposal:
-
Rationale: The final disposal must be handled by professionals equipped to manage and document the destruction of hazardous materials in accordance with federal and local regulations.
-
Procedure:
-
Do not attempt to treat or neutralize this chemical in the lab without a specific, validated protocol and approval from your institution's Environmental Health and Safety (EHS) department.
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Ensure all paperwork, including a waste manifest, is completed accurately.
-
The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration.
-
Decision Logic for Disposal
Caption: Decision-making process for the disposal of the target compound.
By adhering to this comprehensive guide, researchers and laboratory professionals can ensure that the final step in the lifecycle of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid is managed with the same level of precision and care as its application in their vital work. This commitment to responsible chemical stewardship is fundamental to the integrity of scientific research and the well-being of our communities.
References
-
Ball State University. Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. [Link]
-
Electronic Code of Federal Regulations. Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
King County. (2005, July). Laboratory Waste Management Guide. [Link]
-
Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]
-
Northumbria University. Safe Disposal of Chemical Waste. Sustainability Exchange. [Link]
-
U.S. Environmental Protection Agency. Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
U.S. Environmental Protection Agency. Incinerator Standards for Owners and Operators of Hazardous Waste Management Facilities: Proposed Rules, Federal Register Notice. [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. [Link]
-
Lab Alley. How To Safely Dispose of Boric Acid. [Link]
-
National Center for Biotechnology Information. (1999). Waste Incineration and Public Health. [Link]
-
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]
-
U.S. Environmental Protection Agency. Waste Code - RCRAInfo. [Link]
-
Thor Specialities (UK) LTD. (2019, November 6). Safety data sheet. [Link]
Sources
A Comprehensive Guide to the Safe Handling of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research. This document is structured to provide a deep, practical understanding of the necessary precautions and procedures.
Understanding the Hazard Profile
Analog Compound Analysis:
-
(3-Bromo-2-chlorophenyl)boronic acid is classified with GHS hazard statements indicating it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1].
-
3-Chlorophenyl boronic acid is noted as harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332)[2].
-
General Boronic Acids: Many boronic acids are known to be irritants and can be harmful. Phenylboronic acid, a parent compound, is classified as harmful if swallowed[3].
Inferred Hazard Profile for 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid:
Based on the available data, it is prudent to assume that 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid presents the following hazards:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.
Boron compounds, in general, can cause toxic effects through oral, dermal, and inhalation exposure, with potential for reproductive toxicity at high concentrations[4][5]. The halogenated aromatic moiety also necessitates careful handling to avoid the release of potentially harmful decomposition products, such as hydrogen chloride and hydrogen bromide gas, in the event of a fire[6].
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid. The following table outlines the minimum required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Nitrile or Neoprene gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact. | To prevent skin contact and absorption. Nitrile and neoprene offer good resistance to a range of chemicals, including many organic solvents and acids that may be used in conjunction with this compound[7]. |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields. A face shield should be worn in situations with a higher risk of splashing or dust generation. | To protect against eye irritation from dust particles or splashes[7][8]. A face shield offers a broader range of protection for the entire face. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. An apron may be used for additional protection against splashes. | To protect the skin from accidental contact and spills[9]. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the powder outside of a certified chemical fume hood or if dust is generated. A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced[8]. | To prevent inhalation of the fine powder, which can cause respiratory tract irritation[1]. |
Operational Plan: From Receipt to Reaction
A systematic workflow is essential for minimizing exposure and ensuring safe handling.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage Location: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[3].
-
Inert Atmosphere: For long-term stability and to prevent degradation, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable, as some boronic acids can be air-sensitive[3][10].
-
Labeling: Ensure the container is clearly labeled with the full chemical name and associated hazards.
Weighing and Dispensing
-
Engineering Controls: All weighing and dispensing activities should be conducted within a certified chemical fume hood to minimize inhalation exposure[9].
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust. Use appropriate tools (e.g., a chemical spatula) for transfer.
-
Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn[10]. Do not eat, drink, or smoke in the laboratory area[2][3].
In-Reaction Handling
-
Ventilation: Set up all reactions in a well-ventilated fume hood.
-
Temperature Control: Be mindful of reaction temperatures, as excessive heat can lead to decomposition.
-
Quenching: Carefully quench reactions involving boronic acids.
Disposal Plan: Managing Halogenated Organoboron Waste
Proper disposal is a critical final step in the safe handling of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid. Improper disposal can lead to environmental contamination.
Waste Segregation is Key:
-
Halogenated Waste: Due to the presence of bromine and chlorine, all waste containing this compound must be disposed of in a designated "halogenated organic waste" container[11][12]. Do not mix with non-halogenated waste, as this increases disposal costs and complexity[13].
-
Solid Waste: Contaminated consumables such as gloves, weighing paper, and paper towels should be collected in a separate, clearly labeled solid waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, properly labeled halogenated liquid waste container. Ensure the container is compatible with the solvents used (e.g., polyethylene)[12].
Disposal Procedure:
-
Labeling: All waste containers must be clearly and accurately labeled with their contents[11][13].
-
Storage of Waste: Store waste containers in a designated satellite accumulation area, away from incompatible materials[12][14].
-
Institutional Guidelines: Follow all institutional and local regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[10].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[10].
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention[10].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[3].
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department.
Workflow for Safe Handling of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid
Caption: A workflow diagram illustrating the key steps for the safe handling of 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid, from preparation to disposal.
References
-
Toxicological Review of Boron and Compounds (CAS No. 7440-42-8) (PDF) . U.S. Environmental Protection Agency. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
HEALTH EFFECTS - Toxicological Profile for Boron . Agency for Toxic Substances and Disease Registry (ATSDR), National Center for Biotechnology Information. [Link]
-
(3-Bromo-2-chlorophenyl)boronic acid | C6H5BBrClO2 | CID 44558165 . PubChem, National Center for Biotechnology Information. [Link]
-
Boron and Boron-Containing Compounds Toxicity (PDF) . ResearchGate. [Link]
-
Halogenated Solvents Safety Data Sheet . Washington State University, Environmental Health & Safety. [Link]
-
Personal protective equipment when handling plant protection products . Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). [Link]
-
Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. [Link]
-
Reproductive toxicity of boron . Archives of Toxicology, National Center for Biotechnology Information. [Link]
-
Hazardous Materials Disposal Guide . Nipissing University. [Link]
-
Boron Chemistry: An Overview . ACS Symposium Series. [Link]
-
Personal Protective Equipment (PPE) – Biorisk Management . American Biological Safety Association (ABSA) International. [Link]
-
Lab Safety Equipment & PPE . ChemTalk. [Link]
-
Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids . MDPI. [Link]
-
Safety Data Sheet: Bromobenzene . Carl ROTH. [Link]
-
The Equipment Every Laboratory Needs to Keep Employees Safe . AZoM. [Link]
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- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
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- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. echemi.com [echemi.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




